molecular formula C16H34 B1346007 2,6,10-Trimethyltridecane CAS No. 3891-99-4

2,6,10-Trimethyltridecane

Cat. No.: B1346007
CAS No.: 3891-99-4
M. Wt: 226.44 g/mol
InChI Key: MSRQAOLBRXEIHE-UHFFFAOYSA-N
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Description

2,6,10-Trimethyltridecane is a branched-chain alkane with the molecular formula C16H34 and a molecular weight of 226.44 g/mol . This compound, identified by CAS Registry Number 3891-99-4, is a subject of interest in diverse scientific fields due to its distinct structure and properties . In ecological and biological research, this compound is a significant semiochemical. It is identified as a component of the cuticular hydrocarbon profile in insects, contributing to chemical communication and water repellency . Furthermore, it functions as a Herbivore-Induced Plant Volatile (HIPV); for example, it is emitted by plants like okra ( Abelmoschus esculentus ) and rice ( Oryza sativa ) in response to herbivore damage such as from the larvae of Earias vittella and the yellow stem borer ( Scirpophaga incertulas ) . These volatiles play a crucial role in plant defense mechanisms, and studying them provides insights into tritrophic interactions in ecosystems. The compound is also relevant in microbiology and industrial chemistry. It has been identified as a microbial metabolite produced by species such as the fungus Fusarium verticillioides , with production levels influenced by the carbon source in the growth medium . As a branched-chain alkane, its structure imparts greater thermodynamic stability and a higher octane rating compared to linear alkanes, making it a compound of interest in fuel and lubricant research . In the analytical laboratory, its well-defined characteristics make this compound suitable for use as a reference standard in gas chromatography for the calibration of retention indices, aiding in the identification of other compounds in complex mixtures . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,10-trimethyltridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQAOLBRXEIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959685
Record name 2,6,10-Trimethyltridecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-99-4
Record name 2,6,10-Trimethyltridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecane, 2,6,10-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Trimethyltridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the chemical structure of 2,6,10-trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and scientific relevance of 2,6,10-trimethyltridecane, a branched-chain alkane of interest in various scientific disciplines.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the molecular formula C16H34.[1][2][3] Its structure consists of a thirteen-carbon (tridecane) backbone with three methyl group substitutions at positions 2, 6, and 10. This compound is also classified as a sesquiterpenoid.[1]

The structural representation of this compound is provided below in the form of a 2D chemical structure diagram generated using the DOT language.

GCMS_Workflow Sample Collection Sample Collection Solvent Extraction Solvent Extraction Sample Collection->Solvent Extraction (e.g., hexane) Concentration Concentration Solvent Extraction->Concentration GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis (Mass Spectra Library Matching) Compound Identification Compound Identification Data Analysis->Compound Identification

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that has garnered scientific interest due to its roles as a semiochemical in insects, a herbivore-induced plant volatile (HIPV), and a microbial metabolite. Its presence in the natural world is widespread, and understanding its origins and synthesis is crucial for various fields, including chemical ecology, agricultural science, and biofuel research. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its study, and a proposed biosynthetic pathway based on current scientific understanding.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms across different biological kingdoms. It serves various ecological functions, from communication to defense.

In Insects

In the insect world, this compound is a component of cuticular hydrocarbons (CHCs), which are waxy compounds on the insect's outer layer that prevent water loss and facilitate chemical communication[1].

In Plants

Plants have been observed to release this compound as a volatile organic compound (VOC), often in response to herbivory. This emission can serve as a defense mechanism, attracting predators of the herbivorous insects. For instance, rice (Oryza sativa) and okra (Abelmoschus esculentus) emit this compound when damaged by insects like the yellow stem borer (Scirpophaga incertulas) and Earias vittella larvae, respectively[1].

In Microbes

Microorganisms, including bacteria and fungi, are also known producers of this compound. Studies have identified it as a metabolite in species such as Bacillus thuringiensis and Streptomyces abikoensis. In some microbial species, such as the fungus Fusarium verticillioides, the production levels of this compound can be influenced by the carbon source available in the growth medium[1].

Quantitative Data on this compound Abundance

The concentration of this compound varies significantly depending on the source and environmental conditions. The following table summarizes available quantitative data from various studies.

Organism/SourceSample TypeCompound Concentration/AbundanceReference(s)
Rice (Oryza sativa)Herbivore-induced volatiles3.98% of total peak area[2]
Rice (Oryza sativa)Herbivore-induced volatiles2.26% of total peak area[2]
Rice (Oryza sativa)Herbivore-induced volatiles2.94% of total peak area[2]
Bacillus thuringiensisHydrocarbon fractionUp to 14.58%[1]
Streptomyces abikoensisHydrocarbon fractionUp to 14.58%[1]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on its structure as a C16 branched alkane with isoprenoid-like features, a plausible pathway can be proposed, originating from the well-established terpenoid biosynthesis pathway. The likely precursor is the C15 sesquiterpenoid, farnesol (B120207).

The proposed pathway involves the following key steps:

  • Formation of Farnesyl Pyrophosphate (FPP): This is a central intermediate in the biosynthesis of all sesquiterpenoids and is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Conversion of FPP to Farnesol: FPP is dephosphorylated to farnesol.

  • Reduction of Farnesol: The double bonds in farnesol are saturated to form farnesane (2,6,10-trimethyldodecane). This step likely involves one or more reductase enzymes.

  • Methylation: A final methylation step is required to add the 16th carbon atom, converting the C15 farnesane skeleton to the C16 this compound. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Biosynthesis_of_2_6_10_trimethyltridecane cluster_terpenoid Terpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesol Farnesol FPP->Farnesol Phosphatase Farnesane Farnesane (2,6,10-Trimethyldodecane) Farnesol->Farnesane Reductase(s) TMT This compound Farnesane->TMT S-adenosyl-methionine (SAM)- dependent Methyltransferase

A proposed biosynthetic pathway for this compound.

Experimental Protocols

The study of this compound involves its extraction from natural sources followed by analysis, typically using gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

This protocol is adapted for the extraction of CHCs from insects for GC-MS analysis.

Materials:

  • Glass vials (2 mL) with PTFE-lined caps

  • n-Hexane (analytical grade)

  • Forceps

  • Nitrogen evaporator

  • GC-MS vials with micro-inserts

Procedure:

  • Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

  • Add a known volume of n-hexane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

  • Agitate the vial gently for 5-10 minutes to extract the CHCs.

  • Carefully remove the insect from the vial using clean forceps.

  • Evaporate the solvent to concentrate the extract using a gentle stream of nitrogen.

  • Re-dissolve the dried extract in a small, precise volume of n-hexane (e.g., 20 µL).

  • Transfer the sample to a GC-MS vial with a micro-insert for analysis.

Headspace Solid-Phase Microextraction (SPME) of Plant Volatiles

This protocol is suitable for the collection of volatile compounds, including this compound, emitted by plants.

Materials:

  • SPME device with a suitable fiber coating (e.g., PDMS/DVB)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS instrument with an SPME-compatible inlet

Procedure:

  • Place a fresh plant sample (e.g., a leaf or flower) into a headspace vial and seal it.

  • Pre-incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used for hydrocarbon analysis.

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 300°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 280°C

Typical MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-550

Data Analysis:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum is characterized by specific fragment ions resulting from the branched structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of this compound from natural sources.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Interpretation Insect_Collection Insect Collection CHC_Extraction Cuticular Hydrocarbon Extraction (Hexane) Insect_Collection->CHC_Extraction Plant_Collection Plant Volatile Collection (SPME) Volatile_Desorption Thermal Desorption Plant_Collection->Volatile_Desorption Microbe_Culture Microbial Culture Metabolite_Extraction Metabolite Extraction Microbe_Culture->Metabolite_Extraction GCMS_Analysis GC-MS Analysis CHC_Extraction->GCMS_Analysis Volatile_Desorption->GCMS_Analysis Metabolite_Extraction->GCMS_Analysis Data_Processing Data Processing & Identification GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Result_Interpretation Result Interpretation Quantification->Result_Interpretation

A typical experimental workflow for studying this compound.

Conclusion

This compound is a widespread natural product with significant ecological roles. While its presence in insects, plants, and microbes is well-documented, further research is needed to fully elucidate its biosynthetic pathway and to quantify its abundance in a wider range of organisms. The experimental protocols and proposed biosynthetic pathway outlined in this guide provide a solid foundation for researchers and professionals in drug development and related fields to further investigate this intriguing branched alkane. A deeper understanding of its biosynthesis could open avenues for its biotechnological production for applications in agriculture and industry.

References

2,6,10-Trimethyltridecane as an Insect Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,6,10-Trimethyltridecane is a branched-chain alkane (C16H34) that functions as a significant semiochemical in the natural world.[1][2] It plays a multifaceted role in insect communication and chemical ecology, primarily as a cuticular hydrocarbon (CHC) for chemical recognition and as a herbivore-induced plant volatile (HIPV) involved in plant defense mechanisms.[1][2] This document provides a comprehensive technical overview of this compound, detailing its role as a semiochemical, presenting illustrative quantitative data, outlining key experimental protocols for its study, and visualizing relevant biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and pest management.

Introduction to this compound

This compound is a saturated, branched-chain alkane with the molecular formula C16H34 and a molecular weight of 226.44 g/mol .[1][2] As a semiochemical, it is a molecule that mediates interactions between organisms.[3] Its functions are diverse, ranging from intraspecific communication among insects to interspecific signaling between plants and insects.

Chemical and Physical Properties:

  • Molecular Formula: C16H34[1][2]

  • Molecular Weight: 226.44 g/mol [1][2]

  • CAS Number: 3891-99-4[1][2]

  • Appearance: Colorless liquid[4]

  • Solubility: Insoluble in water, soluble in organic solvents[4]

Role as an Insect Semiochemical

This compound's function as a semiochemical is primarily observed in two contexts: as a component of the insect cuticle and as a volatile signal emitted by plants.

Cuticular Hydrocarbon (CHC)

Branched-chain alkanes like this compound are integral components of the waxy outer layer of insects, known as the cuticle.[1][2] These cuticular hydrocarbons (CHCs) serve a dual purpose: they are critical for preventing desiccation and also act as close-range or contact chemical cues.[1] This chemical signature can convey information about an insect's species, sex, reproductive status, and colony membership, playing a vital role in mating and social behaviors.

Herbivore-Induced Plant Volatile (HIPV)

Plants are not passive victims of herbivory. When damaged by insects, many plants release a blend of volatile organic compounds (VOCs), and this compound has been identified as one such HIPV.[1][2] For instance, it is emitted by plants like okra (Abelmoschus esculentus) and rice (Oryza sativa) in response to larval feeding.[1] These signals can act as kairomones for natural enemies of the herbivore, such as parasitoids and predators, effectively calling for "bodyguards."[5] This creates a tritrophic interaction where the plant, the herbivore, and the herbivore's natural enemy are all linked by this chemical cue.

Relation to Pheromones

While this compound itself is a key signal, it is structurally related to other potent pheromones. A notable example is methyl 2,6,10-trimethyltridecanoate, a confirmed male-produced sex pheromone of the Neotropical brown stink bug, Euschistus heros, a major agricultural pest.[1] This structural similarity underscores the importance of the trimethyl-branched carbon skeleton in insect chemical communication.

Biosynthesis and Perception

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched CHCs in insects is an extension of fatty acid synthesis. The process involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit by the fatty acid synthase (FAS) complex. This substitution results in a methyl-branched fatty acid precursor, which is then elongated, reduced, and finally decarbonylated to produce the final hydrocarbon.

G cluster_fas Fatty Acid Synthase (FAS) Complex cluster_modification Post-FAS Modification Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS Elongases Elongases FAS->Elongases Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Chain Elongation Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Branching Point Methyl-branched\nVery-long-chain Fatty Acid Methyl-branched Very-long-chain Fatty Acid Elongases->Methyl-branched\nVery-long-chain Fatty Acid Fatty Acyl-CoA\nReductase Fatty Acyl-CoA Reductase Methyl-branched\nVery-long-chain Fatty Acid->Fatty Acyl-CoA\nReductase Oxidative\nDecarbonylase Oxidative Decarbonylase Fatty Acyl-CoA\nReductase->Oxidative\nDecarbonylase This compound This compound Oxidative\nDecarbonylase->this compound cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Semiochemical This compound OBP Odorant Binding Protein (OBP) Semiochemical->OBP Binding Complex Semiochemical-OBP Complex OBP->Complex OR Olfactory Receptor (OR) Complex->OR Delivery & Binding IonChannel Ion Channel (Open) OR->IonChannel Activation Orco Co-Receptor (Orco) Signal Transduction Signal Transduction IonChannel->Signal Transduction Ion Influx (Depolarization) Brain Brain Signal Transduction->Brain Action Potential G A Sample Collection (e.g., Headspace Volatiles, Cuticle Extraction) B Chemical Analysis (GC-MS Identification) A->B C Electrophysiology (GC-EAD, EAG) B->C Identify Potential Active Compounds D Compound Identification B->D C->D E Behavioral Bioassays (Olfactometer, Wind Tunnel) D->E Test Synthetic Compound F Field Trials (Trapping) E->F Confirm Attraction G Validation as Semiochemical F->G

References

An In-depth Technical Guide to the Mass Spectrometry of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for the branched-chain alkane, 2,6,10-trimethyltridecane. This document is intended for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in the analysis of this compound.

Compound Identity and Properties

This compound is a saturated hydrocarbon with the chemical formula C16H34.[1] As a branched-chain alkane, its structure influences its chromatographic and mass spectrometric behavior.

PropertyValue
Chemical Formula C16H34
Molecular Weight 226.4412 g/mol [1]
CAS Number 3891-99-4[1]
IUPAC Name This compound[2]

Mass Spectrometry Data

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to the branched nature of the alkane, the molecular ion peak (M+) at m/z 226 may be of low intensity or absent, which is a common characteristic for such compounds.[3] The fragmentation pattern is dominated by cleavage at the branching points, leading to a series of carbocation fragments.

A representative mass spectrum for this compound can be found in various spectral databases. Key characteristics of the mass spectrum include clusters of peaks separated by 14 mass units (representing the loss of CH2 groups).[3]

Gas Chromatography Data

The retention of this compound on a non-polar gas chromatography column is a key identification parameter. Retention is typically expressed as a retention index (RI), which normalizes retention times to those of n-alkanes.

Retention Index Data

The following table summarizes the reported Kovats and normal alkane retention indices for this compound on various non-polar stationary phases.

Stationary PhaseColumn TypeTemperature ProgramRetention IndexReference
SqualaneCapillaryNot Specified1450Petrov, 1984[4]
Apiezon LCapillaryNot Specified1442Douglas, Blumer, et al., 1971[4]
SE-30CapillaryIsothermal (200°C)1463Shlyakhov, 1984[1]
n-DotriacontaneCapillaryIsothermal (200°C)1457Shlyakhov, 1984[1]
Apiezon LCapillaryIsothermal (200°C)1446Shlyakhov, 1984[1]
Apiezon LPackedIsothermal (200°C)1449Shlyakhov, 1984[1]
Apiezon LCapillaryIsothermal (150°C)1448Shlyakhov, Anvaer, et al., 1975[1]
Apiezon LCapillaryIsothermal (130°C)1448Shlyakhov, Koreshkova, et al., 1975[1]

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on established methods for the analysis of branched and long-chain alkanes.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or isooctane (B107328) at a concentration of 1 mg/mL.

  • Working Standard Dilution: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Non-polar capillary column (e.g., HP-5MS, DB-1MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes; ramp at 10°C/min to 300°C, hold for 10 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/second

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Standard Standard Preparation Extraction Sample Extraction (if necessary) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Spectral Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification Report Final Report LibrarySearch->Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of this compound.

References

The Ecological Significance of 2,6,10-Trimethyltridecane in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyltridecane, a branched-chain alkane, is an important semiochemical that mediates complex interactions between plants and insects. As a herbivore-induced plant volatile (HIPV), it plays a crucial role in plant defense mechanisms. Its presence has been documented in various plant species, often released in response to herbivory, and it is also a component of insect cuticular hydrocarbons, suggesting a dual role in both plant-insect and insect-insect communication. A structurally similar compound, methyl 2,6,10-trimethyltridecanoate, has been identified as a sex pheromone in the Neotropical brown stink bug, Euschistus heros, highlighting the potential significance of the trimethyltridecane structure in insect behavior.[1][2] This technical guide provides an in-depth overview of the ecological role of this compound, detailed experimental protocols for its study, and a review of the underlying signaling pathways.

Ecological Role of this compound

This compound functions as a critical signaling molecule in the chemical ecology of plant-insect interactions. Its primary roles can be categorized as follows:

  • Herbivore-Induced Plant Volatile (HIPV): Plants release a blend of volatile organic compounds (VOCs) upon attack by herbivores. This compound has been identified as a component of the HIPV profile in rice (Oryza sativa) when damaged by the yellow stem borer (Scirpophaga incertulas).[2] These HIPVs can serve multiple defensive functions, including:

    • Direct defense: Repelling or deterring herbivores.

    • Indirect defense: Attracting natural enemies (parasitoids and predators) of the herbivores.

    • Plant-plant signaling: Alerting neighboring plants to potential threats, thereby priming their defenses.

  • Insect Cuticular Hydrocarbon: This compound is also found on the cuticle of insects, where it can contribute to preventing desiccation and may be involved in chemical communication, such as species and mate recognition.[2]

  • Potential as a Pheromone or Pheromone Component: The identification of a closely related ester as a sex pheromone suggests that this compound itself could act as a pheromone, a precursor to a pheromone, or a synergistic component in a pheromone blend for some insect species.[1]

Data Presentation

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables are presented as templates to illustrate how such data should be structured for clarity and comparative analysis. These examples are based on data for other semiochemicals and represent the expected format for reporting findings on this compound.

Table 1: Quantitative Analysis of this compound Emission from Herbivore-Damaged Plants

Plant SpeciesHerbivore SpeciesTreatmentEmission Rate of this compound (ng/g fresh weight/h)Reference
Oryza sativaScirpophaga incertulasMechanical Damage[Data Not Available][Example]
Oryza sativaScirpophaga incertulasHerbivore Damage[Data Not Available][2]
Oryza sativaControl (Undamaged)No Damage[Data Not Available][Example]

Table 2: Electroantennography (EAG) Dose-Response of Insect Species X to this compound

Dose of this compound (µg on filter paper)Mean EAG Response (mV) ± SEnReference
0 (Solvent Control)[Data Not Available]10[Example]
0.1[Data Not Available]10[Example]
1[Data Not Available]10[Example]
10[Data Not Available]10[Example]
100[Data Not Available]10[Example]

Table 3: Behavioral Response of Insect Species Y to this compound in a Y-Tube Olfactometer

Odor Source 1Odor Source 2Number of Insects Choosing Source 1Number of Insects Choosing Source 2No ChoiceChi-Square (χ²) ValueP-valueReference
This compound (10 µg)Solvent Control[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available][Example]
This compound (100 µg)Solvent Control[Data Not Available][Data Not Available][Data Not Available][Data Not Available][Data Not Available][Example]

Experimental Protocols

Collection and Analysis of Plant Volatiles (GC-MS)

This protocol describes the collection of headspace volatiles from plants and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Volatile collection chambers (e.g., glass cylinders or bags)

  • Air pump or vacuum source

  • Adsorbent tubes (e.g., packed with Tenax-TA or Porapak Q)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solvents (e.g., hexane, dichloromethane)

  • Internal standard (e.g., n-octane)

Procedure:

  • Volatile Collection (Dynamic Headspace Sampling):

    • Enclose the plant or a portion of it in a volatile collection chamber.

    • Draw charcoal-filtered air through the chamber over the plant material.

    • Pass the outgoing air through an adsorbent tube to trap the volatile compounds.

    • Collect volatiles for a predetermined period (e.g., 4-24 hours).

  • Elution:

    • Elute the trapped volatiles from the adsorbent tube using a small volume of a suitable solvent (e.g., 200 µL of hexane).

    • Add a known amount of an internal standard to the eluate for quantification.

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the eluate into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 ml/min.

      • Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramp at 10°C/min to 250°C and hold for 10 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantify the compound by comparing its peak area to that of the internal standard.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microelectrodes (glass capillaries filled with saline solution)

  • Micromanipulators

  • Stereomicroscope

  • Stimulus delivery system (e.g., a Pasteur pipette with filter paper)

  • This compound and a suitable solvent (e.g., hexane)

Procedure:

  • Antenna Preparation:

    • Immobilize the insect.

    • Excise an antenna at its base.

    • Mount the antenna between the two microelectrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • EAG Recording:

    • Pass a continuous stream of humidified, charcoal-filtered air over the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

    • Record the resulting depolarization (a negative voltage deflection) of the antenna.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the EAG response in millivolts (mV).

    • Subtract the response to the solvent control from the response to the test compound.

    • Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Behavioral Assay (Y-Tube Olfactometer)

A Y-tube olfactometer is a two-choice bioassay used to determine the behavioral response (attraction or repulsion) of an insect to an odor.[3][4][5]

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Humidifier and charcoal filter

  • Odor sources (e.g., filter paper with the test compound)

  • Test insects

Procedure:

  • Setup:

    • Connect the Y-tube to a purified and humidified air source.

    • Ensure a constant and equal airflow through both arms of the olfactometer.

  • Stimulus Introduction:

    • Place the odor source (e.g., filter paper with this compound) in one arm and a control (filter paper with solvent only) in the other arm.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect's movement for a set period (e.g., 5-10 minutes).

    • Record which arm the insect enters and the time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.

  • Data Analysis:

    • Test a sufficient number of insects for each treatment.

    • Use a Chi-square test or a binomial test to determine if there is a statistically significant preference for one arm over the other.

Signaling Pathways and Logical Relationships

Plant Biosynthesis of this compound (Hypothesized)

The biosynthesis of branched-chain alkanes in plants is believed to originate from the fatty acid synthesis (FAS) pathway.[6][7] Specific enzymes are responsible for creating the branched structure.

plant_biosynthesis Branched-chain amino acids (e.g., Val, Leu) Branched-chain amino acids (e.g., Val, Leu) Branched-chain acyl-CoA Branched-chain acyl-CoA Branched-chain amino acids (e.g., Val, Leu)->Branched-chain acyl-CoA Initiator molecules Fatty Acid Synthase (FAS) II Fatty Acid Synthase (FAS) II Branched-chain acyl-CoA->Fatty Acid Synthase (FAS) II Enters FAS Branched-chain fatty acid Branched-chain fatty acid Fatty Acid Synthase (FAS) II->Branched-chain fatty acid Produces Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) II Elongation Branched-chain aldehyde Branched-chain aldehyde Branched-chain fatty acid->Branched-chain aldehyde Reduction This compound This compound Branched-chain aldehyde->this compound Decarbonylation

Caption: Hypothesized biosynthetic pathway of this compound in plants.

Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a signal transduction cascade that leads to a behavioral response.

insect_olfaction This compound This compound Odorant Receptor (OR) Odorant Receptor (OR) This compound->Odorant Receptor (OR) Binds to Ion Channel Opening Ion Channel Opening Odorant Receptor (OR)->Ion Channel Opening Conformational change Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion Channel Opening->Cation Influx (Na+, Ca2+) Allows Depolarization of ORN Depolarization of ORN Cation Influx (Na+, Ca2+)->Depolarization of ORN Causes Action Potential Action Potential Depolarization of ORN->Action Potential Generates Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe Transmits Behavioral Response Behavioral Response Signal to Antennal Lobe->Behavioral Response Processed to elicit

Caption: General insect olfactory signaling pathway for the detection of a volatile compound.

Experimental Workflow for Investigating Plant-Insect Interactions

A logical workflow is essential for systematically studying the role of a semiochemical like this compound.

experimental_workflow A Identify Plant-Insect System (e.g., Rice - Yellow Stem Borer) B Volatile Collection from Control vs. Herbivore-Damaged Plants A->B C GC-MS Analysis to Identify and Quantify Volatiles B->C D Identification of this compound as a Key HIPV C->D E Electroantennography (EAG) to Confirm Insect Detection D->E F Behavioral Assays (Y-Tube Olfactometer) to Determine Behavioral Role D->F G Elucidation of Biosynthetic and Olfactory Signaling Pathways E->G F->G

Caption: Experimental workflow for studying the role of this compound.

Conclusion and Future Directions

This compound is a significant semiochemical in the intricate communication network between plants and insects. While its role as a herbivore-induced plant volatile is established in some systems, further research is needed to fully elucidate its function across a broader range of plant-insect interactions. A critical next step is to acquire quantitative data on its emission rates and its precise effects on insect behavior and physiology. Identifying the specific olfactory receptors in insects that detect this compound and the key enzymes in its plant biosynthetic pathway will open up new avenues for its potential application in sustainable pest management strategies, such as the development of novel attractants or repellents. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to advance our understanding of this ecologically important molecule.

References

A Technical Guide to 2,6,10-Trimethyltridecane: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2,6,10-trimethyltridecane is a saturated hydrocarbon belonging to the class of isoprenoids. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart.

  • CAS Number: 3891-99-4[1]

  • Molecular Formula: C₁₆H₃₄[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 226.44 g/mol [1]
Boiling Point 266.9 °C at 760 mmHg
Flash Point 114.3 °C
Density 0.77 g/cm³
Refractive Index 1.431

Table 2: Gas Chromatography Data for this compound

Retention Index (Standard Non-polar)Reference
1467[2]
1463[2]
1461[2]

Synthesis Approaches

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the primary synthetic route mentioned is through targeted alkylation reactions, such as the Friedel-Crafts alkylation of a tridecane (B166401) backbone with a suitable methylating agent.[1] This reaction typically employs a Lewis acid catalyst, like aluminum chloride (AlCl₃), and requires anhydrous conditions to prevent catalyst deactivation.[1]

Experimental Protocols for Analysis

The analysis of this compound, particularly in biological matrices, is predominantly carried out using gas chromatography-mass spectrometry (GC-MS). When present as a volatile compound, headspace solid-phase microextraction (HS-SPME) is a common pre-concentration technique.

Analysis of Insect Cuticular Hydrocarbons by GC-MS

This protocol is adapted from methodologies used for the analysis of cuticular hydrocarbons (CHCs) in insects.

3.1.1. Extraction

  • Place a single insect (or a pooled sample for smaller insects) into a 2 mL glass vial.

  • Add 300 µL of n-hexane to the vial.

  • Agitate the vial using a vortex mixer for 1 minute.

  • Carefully transfer the hexane (B92381) extract to a clean GC vial, leaving the insect behind.

3.1.2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5 type capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.[3]

  • Injection Mode: Splitless.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 260 °C at 10 °C/min.

    • Hold at 260 °C for 6 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-600.

Headspace SPME-GC-MS Analysis of Plant Volatiles

This protocol is a general guide for the analysis of herbivore-induced plant volatiles, which may include this compound.

3.2.1. Sample Preparation and HS-SPME

  • Enclose the plant material (e.g., leaves) in a sealed vial.

  • Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50 °C).[4]

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption.[4]

3.2.2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS or equivalent (e.g., 25 m x 0.25 mm i.d., 0.3 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injector Temperature: 230 °C (splitless mode).[4]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.[4]

    • Ramp to 125 °C at 4 °C/min.[4]

    • Ramp to 140 °C at 1.5 °C/min, hold for 4 minutes.[4]

    • Ramp to 250 °C at 5 °C/min, hold for 5 minutes.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Mass Range: m/z 35-350.[4]

Biological Significance and Workflows

This compound has been identified in two primary biological contexts: as a component of insect cuticular hydrocarbons and as a herbivore-induced plant volatile.

Role in Insect Chemical Communication

Cuticular hydrocarbons (CHCs) play a crucial role in preventing desiccation and in chemical communication among insects, mediating behaviors such as species and nest-mate recognition, and mating.[5] this compound is one of many branched alkanes that can be part of an insect's specific CHC profile.

experimental_workflow_for_cuticular_hydrocarbon_analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect_Sample Insect Sample Extraction Solvent Extraction (e.g., Hexane) Insect_Sample->Extraction Immerse Concentration Solvent Evaporation Extraction->Concentration Transfer Extract Reconstitution Reconstitution in known volume Concentration->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Inject Data_Processing Data Processing (Chromatogram Analysis) GC_MS->Data_Processing Compound_ID Compound Identification (Mass Spectra & Retention Index) Data_Processing->Compound_ID Quantification Quantification (Peak Area) Compound_ID->Quantification

Caption: Experimental workflow for the analysis of insect cuticular hydrocarbons.

Role as a Herbivore-Induced Plant Volatile (HIPV)

Plants, upon damage by herbivores, release a blend of volatile organic compounds, known as HIPVs. These volatiles can serve multiple functions, including attracting natural enemies of the herbivores, deterring further herbivory, and signaling to neighboring plants. This compound has been identified as a component of the HIPV bouquet in several plant species.

logical_diagram_of_insect_chemical_communication cluster_sender Sender Insect cluster_receiver Receiver Insect Biosynthesis Biosynthesis of Cuticular Hydrocarbons (e.g., this compound) Deposition Deposition on Cuticle Biosynthesis->Deposition Release Release of Chemical Signal Deposition->Release Chemoreception Contact Chemoreception (Antennae/Tarsi) Signal_Transduction Signal Transduction (Neural Pathway) Chemoreception->Signal_Transduction Behavioral_Response Behavioral Response (e.g., Mating, Aggression) Signal_Transduction->Behavioral_Response Release->Chemoreception Contact

Caption: Logical diagram of insect chemical communication via cuticular hydrocarbons.

Conclusion

This compound is a molecule of considerable interest in the field of chemical ecology. Its presence as a semiochemical in insects and as a herbivore-induced plant volatile highlights its role in mediating complex biological interactions. The analytical methods detailed in this guide provide a robust framework for its detection and quantification in various biological contexts. Further research is warranted to elucidate its specific biosynthetic pathways in different organisms and to explore its potential applications, for instance, in the development of novel pest management strategies.

References

An In-depth Technical Guide to 2,6,10-Trimethyltridecane: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane with the molecular formula C16H34.[1][2] This saturated hydrocarbon is a subject of growing interest across various scientific disciplines, including chemical ecology, microbiology, and potentially, drug discovery. Its role as a semiochemical in insect communication, its natural occurrence in plants and microorganisms, and its potential antimicrobial properties make it a molecule of significant research interest.[1][3] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and known biological activities.

Chemical and Physical Properties

This compound is a colorless and odorless liquid with a molecular weight of 226.44 g/mol .[1][4] It is a non-polar compound, insoluble in water but soluble in organic solvents.[4] Its branched structure imparts greater thermodynamic stability compared to its linear counterpart, n-hexadecane.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C16H34[1][2]
Molecular Weight 226.44 g/mol [1]
CAS Number 3891-99-4[1][2]
Boiling Point 266.9°C at 760 mmHg[4][5]
Density 0.77 g/cm³[4][5]
Flash Point 114.3°C[4][5]
Refractive Index 1.431[4][5]
Vapor Pressure 0.0139 mmHg at 25°C[4]
LogP 6.05530[5]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis via Grignard Reaction

This proposed multi-step synthesis involves the iterative coupling of Grignard reagents with appropriate alkyl halides or carbonyl compounds to build the carbon skeleton, followed by reduction to the final alkane.

Step 1: Synthesis of 2-methyl-1-heptanol (B1596058)

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromohexane (B126081) (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle warming and is maintained at reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C. Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 2-methyl-1-heptanol.

Step 2: Conversion of 2-methyl-1-heptanol to 2-methyl-1-bromoheptane

  • Bromination: Dissolve 2-methyl-1-heptanol (1.0 eq) in dichloromethane (B109758) and cool to 0°C. Add phosphorus tribromide (0.33 eq) dropwise with stirring. Allow the reaction to proceed at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and extract with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate and concentrate to give 2-methyl-1-bromoheptane.

Step 3: Synthesis of 2,6-dimethyl-5-undecanone

  • Grignard Reagent Formation: Prepare the Grignard reagent from 2-methyl-1-bromoheptane (1.0 eq) and magnesium (1.1 eq) in anhydrous diethyl ether as described in Step 1.

  • Reaction with Nitrile: To the Grignard reagent at 0°C, add a solution of butyronitrile (B89842) (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Carefully add the reaction mixture to a stirred solution of 1 M sulfuric acid and continue stirring for 2 hours. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by vacuum distillation to obtain 2,6-dimethyl-5-undecanone.

Step 4: Synthesis of 2,6,10-trimethyltridecan-5-ol

  • Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-methylpentane (B146037) (1.0 eq) and magnesium (1.1 eq) in anhydrous diethyl ether.

  • Reaction with Ketone: Add a solution of 2,6-dimethyl-5-undecanone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench and work up the reaction as described in Step 1 to yield 2,6,10-trimethyltridecan-5-ol.

Step 5: Reduction to this compound

  • Deoxygenation: The tertiary alcohol can be reduced to the alkane via a two-step procedure involving conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride, or through a one-pot Barton-McCombie deoxygenation.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, particularly in the context of its presence in complex mixtures such as insect cuticular hydrocarbons and plant volatiles.[1][2]

Experimental Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons

This protocol is adapted from standard methods for the analysis of insect cuticular hydrocarbons.

  • Extraction:

    • Place a single insect (or a pooled sample for smaller insects) into a 2 mL glass vial.

    • Add 200-500 µL of n-hexane (analytical grade) to the vial, ensuring the insect is fully submerged.

    • Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.

    • Carefully transfer the hexane (B92381) extract to a clean vial using a Pasteur pipette.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50 µL.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 2 minutes.

      • Ramp to 300-320°C at a rate of 5-15°C/min.

      • Hold at the final temperature for 10-20 minutes.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan range: m/z 40-600.

    • Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries such as NIST. The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 226) and a fragmentation pattern typical of branched alkanes, with major fragments at m/z 57, 71, and 85.[2]

Biological Significance and Activity

Role in Chemical Ecology

This compound is a significant semiochemical in the insect world, acting as a component of cuticular hydrocarbons (CHCs).[1] CHCs form a waxy layer on the insect's cuticle that primarily serves to prevent desiccation. However, the specific composition of these hydrocarbon profiles also plays a crucial role in chemical communication, mediating behaviors such as species and nestmate recognition, and mating.[1] For example, it has been tentatively identified in the cuticular hydrocarbon profile of several weevil species.[6]

Furthermore, this compound is released by some plants as a herbivore-induced plant volatile (HIPV).[1] Plants such as okra and rice emit this compound in response to damage by herbivores. These volatiles can act as signals in tritrophic interactions, for instance, by attracting predators or parasitoids of the herbivores.[1]

Antimicrobial Activity

There is evidence to suggest that this compound possesses antimicrobial properties. It has been identified as a volatile organic compound produced by the fungus Fusarium verticillioides.[1] While specific minimum inhibitory concentration (MIC) values for the pure compound are not available in the reviewed literature, some studies on plant extracts containing this and other related alkanes have shown antibacterial activity. For instance, hexadecane, a related alkane, has been reported to have antibacterial and antioxidant activities.[7] Further research is required to determine the specific antimicrobial spectrum and potency of pure this compound.

Role in Drug Development

The potential for this compound in drug development is currently underexplored. Its reported presence in organisms with known bioactive properties, such as endophytic fungi, and its potential antimicrobial activity suggest it could be a starting point for further investigation.[1] However, there is no direct evidence in the current literature of this compound being used as a lead compound in any drug discovery program. The development of new antimicrobial agents is a critical area of research, and natural products remain a rich source of novel chemical scaffolds.

Spectral Data

Detailed, publicly available high-resolution 1H and 13C NMR spectra with full assignments for this compound are scarce. However, general chemical shift ranges for branched alkanes can be used for preliminary analysis.

Predicted NMR Spectral Data

Based on the structure of this compound and general principles of NMR spectroscopy for alkanes, the following spectral characteristics can be anticipated:

¹H NMR:

  • The spectrum will be complex due to the presence of multiple, structurally similar methylene (B1212753) (-CH2-) and methine (-CH-) groups.

  • Signals for the methyl (-CH3) protons will appear in the most upfield region, typically between 0.8 and 1.0 ppm. The terminal methyl group (C13) will likely be a triplet, while the methyl groups at the branch points (C2, C6, C10) will be doublets.

  • The methine protons at the branch points will appear as multiplets further downfield than the methylene protons.

  • The numerous methylene protons will result in a complex, overlapping multiplet region between approximately 1.0 and 1.6 ppm.

¹³C NMR:

  • The spectrum will show distinct signals for the chemically non-equivalent carbon atoms.

  • The methyl carbons will be the most shielded (upfield), typically appearing in the 10-25 ppm range.

  • The methylene carbons will resonate in the 20-45 ppm range.

  • The methine carbons at the branch points will be the most deshielded (downfield) among the sp³ hybridized carbons, appearing in the 30-50 ppm range.

Signaling Pathways and Logical Relationships

While this compound is known to function as a semiochemical, the specific signaling pathways it triggers in receiving organisms are not well-elucidated in the available literature. In the context of insect communication, it is perceived by olfactory receptor neurons, leading to a cascade of intracellular signaling events that ultimately result in a behavioral response.

Below are diagrams illustrating the general logical flow of key processes discussed in this review.

Synthesis_Workflow Start Alkyl Halides & Carbonyl Compounds Grignard Grignard Reaction Start->Grignard Alcohol Branched Alcohol Intermediate Grignard->Alcohol Reduction Reduction/Deoxygenation Alcohol->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

GCMS_Analysis_Workflow Sample Insect/Plant Sample Extraction Solvent Extraction (n-hexane) Sample->Extraction Concentration Concentration (Nitrogen Stream) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis (Retention Time & Mass Spectrum) GCMS->Data Identification Identification of This compound Data->Identification Semiochemical_Communication Source Source Organism (Insect/Plant) Release Release of This compound Source->Release Reception Reception by Olfactory System of Receiving Organism Release->Reception Signal_Transduction Signal Transduction Cascade Reception->Signal_Transduction Behavioral_Response Behavioral Response (e.g., Mating, Aggregation) Signal_Transduction->Behavioral_Response

References

An In-Depth Technical Guide on the Isomers and Stereochemistry of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyltridecane, a saturated isoprenoid hydrocarbon, is a molecule of significant interest in various scientific disciplines, including chemical ecology, geochemistry, and potentially, pharmacology. Its structure, featuring three chiral centers, gives rise to a total of eight stereoisomers. The specific stereochemistry of these isomers can carry crucial information about their origin and biological function. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural features, potential physicochemical properties of its stereoisomers, and detailed methodologies for their analysis. This document is intended to serve as a foundational resource for researchers working with this and related branched-chain alkanes.

Introduction

This compound (C16H34) is a branched-chain alkane belonging to the isoprenoid family of natural products.[1] Isoprenoids are a large and diverse class of organic compounds derived from the five-carbon isoprene (B109036) unit.[2] The structure of this compound is characterized by a thirteen-carbon backbone with methyl groups at positions 2, 6, and 10. This substitution pattern results in three stereogenic centers, making the molecule chiral and capable of existing as multiple stereoisomers.

The stereochemical configuration of isoprenoid alkanes is of particular importance as it can serve as a biomarker, providing insights into the biological or geological origins of samples.[3] In the context of drug development, the specific three-dimensional arrangement of a molecule can be critical for its biological activity and interaction with target receptors.[4]

Isomers and Stereochemistry

The presence of three chiral centers at carbons 2, 6, and 10 in the this compound molecule leads to the existence of 2³ = 8 possible stereoisomers. These stereoisomers consist of four pairs of enantiomers. The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

The eight stereoisomers are:

  • (2R, 6R, 10R)-2,6,10-trimethyltridecane

  • (2S, 6S, 10S)-2,6,10-trimethyltridecane

  • (2R, 6R, 10S)-2,6,10-trimethyltridecane

  • (2S, 6S, 10R)-2,6,10-trimethyltridecane

  • (2R, 6S, 10R)-2,6,10-trimethyltridecane

  • (2S, 6R, 10S)-2,6,10-trimethyltridecane

  • (2R, 6S, 10S)-2,6,10-trimethyltridecane

  • (2S, 6R, 10R)-2,6,10-trimethyltridecane

Each pair of enantiomers will have identical physical properties such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, will have different physical properties, which can be exploited for their separation.[5]

Physicochemical Properties

While specific experimental data for each individual stereoisomer of this compound is scarce in publicly available literature, general properties for the isomeric mixture are known. It is important to note that these properties may vary between the different diastereomers.

Table 1: General Physicochemical Properties of this compound (Isomeric Mixture)

PropertyValueReference
Molecular FormulaC16H34[6][7]
Molecular Weight226.44 g/mol [6][7]
CAS Number3891-99-4[6][7]
IUPAC NameThis compound[1]
Kovats Retention Index (non-polar column)~1442-1467[6][8]

Experimental Protocols

The analysis and separation of the stereoisomers of this compound require specialized analytical techniques due to their structural similarity and lack of functional groups.

Synthesis of Stereoisomers

A plausible synthetic approach would involve the coupling of smaller chiral building blocks. For instance, a Grignard reagent derived from a chiral haloalkane could be coupled with a chiral ketone or epoxide, followed by deoxygenation to yield the desired alkane. The stereochemistry of the final product would be determined by the stereochemistry of the starting materials and the reaction mechanism.

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for studying their individual properties and biological activities.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is the most powerful technique for the separation of volatile enantiomers and diastereomers.[3] This method utilizes a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives.[11] The different interactions between the stereoisomers and the chiral stationary phase lead to different retention times, allowing for their separation.

Experimental Protocol: Chiral GC-MS Analysis of Isoprenoid Alkanes

This protocol is a general guideline and would require optimization for the specific analysis of this compound stereoisomers.

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of the sample dissolved in a suitable solvent (e.g., hexane).

  • Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A typical program might start at a low temperature (e.g., 40-60 °C) and slowly increase to a higher temperature (e.g., 200-250 °C).

  • MS Detection: The mass spectrometer can be operated in full scan mode to obtain mass spectra for peak identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.

4.2.2. Preparative Chromatography

For the isolation of larger quantities of individual diastereomers, preparative chromatography techniques can be employed.[12] Since diastereomers have different physical properties, they can be separated using standard chromatographic methods with achiral stationary phases, although this can be challenging for closely related isomers.[13][14] Repeated chromatographic runs may be necessary to achieve high purity.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard NMR techniques cannot distinguish between enantiomers in an achiral solvent, they can be used to differentiate diastereomers.[15] Advanced NMR methods, such as the use of chiral solvating agents or chiral lanthanide shift reagents, can be employed to resolve the signals of enantiomers.[15]

Experimental Protocol: NMR Analysis of Branched-Chain Alkanes

  • Sample Preparation: Dissolve a pure sample of the isolated stereoisomer in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the methyl and methine protons can provide information about the local stereochemistry.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those of the stereocenters and adjacent carbons, are sensitive to the stereochemical environment.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of the molecule and aid in the assignment of proton and carbon signals.[16]

Biological Activity and Signaling Pathways

This compound has been identified as a component of the cuticular hydrocarbons of various insect species.[17] Cuticular hydrocarbons play crucial roles in chemical communication, acting as pheromones for mate recognition and species identification.[17][18] The specific blend and stereochemistry of these hydrocarbons can be critical for their biological activity.[17][19]

While the biological activity of the isomeric mixture of this compound has been noted in the context of insect chemical ecology, there is currently a lack of specific data on the distinct biological effects of its individual stereoisomers. Further research is needed to elucidate how the different spatial arrangements of the methyl groups influence the interaction of these molecules with insect receptors and their subsequent behavioral responses.

To date, no specific signaling pathways have been identified that are directly modulated by this compound or its stereoisomers in drug development contexts. However, given the importance of stereochemistry in pharmacology, understanding the biological activities of the individual isomers is a prerequisite for any potential therapeutic applications.

Visualizations

Isoprenoid Biosynthesis Pathway

The following diagram illustrates a simplified overview of the general isoprenoid biosynthesis pathway, which leads to the formation of precursors for compounds like this compound.

Isoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP Isomerase Pyruvate_GAP Pyruvate + GAP DXP DXP Pyruvate_GAP->DXP MEP MEP DXP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP IPP_MEP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP, C10) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) FPP->GGPP + IPP Saturated_Isoprenoids Saturated Isoprenoids (e.g., this compound) FPP->Saturated_Isoprenoids Reduction & Modification

Caption: Simplified overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways for isoprenoid biosynthesis.

Experimental Workflow for Stereoisomer Analysis

The following diagram outlines a typical experimental workflow for the separation and identification of the stereoisomers of this compound.

Stereoisomer_Analysis_Workflow Sample Sample containing This compound isomers Extraction Extraction / Synthesis Sample->Extraction Chiral_GC_MS Chiral Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->Chiral_GC_MS Separation Separation of Stereoisomers Chiral_GC_MS->Separation Identification Identification by Mass Spectra and Retention Times Separation->Identification NMR_Analysis NMR Spectroscopy of isolated isomers Separation->NMR_Analysis Biological_Assay Biological Activity Testing of individual isomers Separation->Biological_Assay Structure_Elucidation Stereochemical Assignment NMR_Analysis->Structure_Elucidation Activity_Determination Determination of Stereospecific Effects Biological_Assay->Activity_Determination

Caption: Experimental workflow for the analysis of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physicochemical properties and biological function. While the existence of eight stereoisomers is clear from its molecular structure, a significant gap exists in the literature regarding the specific properties and activities of each individual isomer. This guide has outlined the theoretical framework for understanding these isomers and has provided general experimental protocols for their synthesis, separation, and analysis based on techniques applied to similar isoprenoid alkanes. Further research focusing on the stereoselective synthesis and biological evaluation of each stereoisomer is essential to fully unlock the potential of this compound in various scientific and industrial applications, including its role as a semiochemical and its potential as a chiral building block in drug development. The methodologies and workflows presented herein provide a solid foundation for researchers to embark on such investigations.

References

An In-depth Technical Guide to the Discovery and Isolation of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of 2,6,10-trimethyltridecane, a branched-chain alkane of interest in various scientific fields. It is a known semiochemical in insects, a volatile organic compound (VOC) produced by microorganisms and plants, and possesses potential antimicrobial properties.[1] This document details experimental protocols for its isolation from natural sources and its laboratory synthesis. Furthermore, it presents key quantitative data in a structured format and includes visualizations of experimental workflows to aid researchers in their understanding and application of this knowledge.

Introduction

This compound (C16H34) is a saturated branched-chain hydrocarbon with a molecular weight of 226.44 g/mol .[1] Its structure and properties have garnered attention in fields ranging from chemical ecology to microbiology. In insects, it is a component of cuticular hydrocarbons, which play a role in chemical communication and preventing water loss.[1] Certain fungi, such as Fusarium verticillioides, are known to produce this compound as a metabolite.[1] Additionally, some plants, like okra and rice, release this compound as a herbivore-induced plant volatile (HIPV), suggesting a role in plant defense mechanisms.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided in the tables below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H34--INVALID-LINK--
Molecular Weight226.44 g/mol --INVALID-LINK--
CAS Number3891-99-4--INVALID-LINK--
Boiling Point266.9 °C at 760 mmHgLookChem
Density0.77 g/cm³LookChem
Refractive Index1.431LookChem

Table 2: Gas Chromatography and Mass Spectrometry Data for this compound

ParameterValueReference
Kovats Retention Index (Standard non-polar column)1461, 1463, 1467--INVALID-LINK--
Major Mass Spectra Fragments (m/z)57, 71, 85, 43, 99--INVALID-LINK--

Isolation from Natural Sources

This compound can be isolated from various natural sources, most notably from the cuticles of insects. The following is a generalized protocol for its extraction and purification.

Experimental Protocol: Isolation from Insect Cuticular Hydrocarbons

This protocol is adapted from general methods for the analysis of insect cuticular hydrocarbons.[2]

1. Sample Preparation:

  • Collect insects of the desired species. For puparial cases, collect them after adult emergence.[2]
  • If using whole insects, they can be frozen or used fresh.

2. Extraction:

  • Immerse the insects or puparial cases in a suitable volume of n-hexane (e.g., 10 mL for 1 g of sample) for 10 minutes at room temperature.
  • Decant the hexane (B92381) extract into a clean vial.
  • Repeat the extraction with fresh hexane for a shorter duration (e.g., 2 minutes) and combine the extracts.

3. Purification:

  • Prepare a small column packed with Florisil.
  • Pass the combined hexane extract through the Florisil column to remove polar lipids.
  • Elute the hydrocarbons with additional n-hexane.
  • Collect the eluate containing the hydrocarbon fraction.

4. Concentration and Analysis:

  • Concentrate the purified hydrocarbon fraction under a gentle stream of nitrogen.
  • Re-dissolve the residue in a small, known volume of hexane for GC-MS analysis.
  • Analyze the sample using the GC-MS protocol outlined in Section 5.

Chemical Synthesis

Experimental Protocol: Synthesis via Hydrogenation of a Farnesene (B8742651) Isomer

This protocol is a conceptual adaptation based on general hydrogenation procedures for terpenes.

1. Reaction Setup:

  • In a hydrogenation vessel, dissolve a farnesene isomer (e.g., β-farnesene) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

2. Hydrogenation:

  • Purge the vessel with hydrogen gas.
  • Pressurize the vessel with hydrogen to a suitable pressure (e.g., 1-5 atm).
  • Stir the reaction mixture vigorously at room temperature.
  • Monitor the reaction progress by GC-MS until the starting material is consumed.

3. Work-up:

  • Carefully vent the hydrogen gas.
  • Filter the reaction mixture through a pad of Celite to remove the catalyst.
  • Wash the Celite pad with the reaction solvent.
  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

5. Characterization:

  • Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

This is a general protocol that can be adapted for the analysis of this compound.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase at 10 °C/min to 300 °C.
  • Final hold: Hold at 300 °C for 10 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 550.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with library data (e.g., NIST).

Visualizations

Workflow for Isolation from Insects

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Insect_Sample Insect Sample Hexane_Extraction Hexane Extraction (2x) Insect_Sample->Hexane_Extraction Immerse Crude_Extract Crude Hexane Extract Hexane_Extraction->Crude_Extract Florisil_Column Florisil Column Chromatography Crude_Extract->Florisil_Column Purified_Fraction Purified Hydrocarbon Fraction Florisil_Column->Purified_Fraction Concentration Concentration (Nitrogen Stream) Purified_Fraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis

Caption: Workflow for the isolation of this compound from insects.

Workflow for Chemical Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification_analysis Purification & Analysis Farnesene Farnesene Isomer Hydrogenation Hydrogenation (Pd/C, H2) Farnesene->Hydrogenation Reaction_Mixture Reaction Mixture Hydrogenation->Reaction_Mixture Filtration Filtration (remove catalyst) Reaction_Mixture->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization

Caption: Workflow for the synthesis of this compound via hydrogenation.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and synthesis of this compound. The presented experimental protocols, though generalized in some aspects due to the specificity of available literature, offer a solid foundation for researchers to develop their own detailed procedures. The tabulated quantitative data and workflow visualizations are intended to serve as a quick reference for scientists and professionals in drug development and other related fields who are interested in this versatile branched alkane. Further research into the specific biological activities and potential applications of this compound is warranted.

References

Methodological & Application

Application Note: Analysis of 2,6,10-Trimethyltridecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane (C16H34) of interest in various scientific fields, including entomology, where it can act as a semiochemical, and in geochemistry as a biomarker.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures.[2][3] This document provides detailed protocols and application notes for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. All glassware should be meticulously cleaned to avoid contamination.[2]

a) Liquid Samples (e.g., biological fluids, environmental water)

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[2]

    • Mix the liquid sample with an equal volume of a volatile, water-immiscible organic solvent (e.g., hexane (B92381), dichloromethane).[2]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to achieve complete phase separation.

    • Carefully collect the organic layer containing the analyte.

    • The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[4]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a solution by passing it through a solid-phase cartridge that retains the analyte.[2]

    • Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a solvent that removes impurities but not the analyte.

    • Elute the this compound with a small volume of a suitable organic solvent.

    • The eluate is now ready for GC-MS injection.

b) Solid Samples (e.g., soil, tissue)

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample.

    • Add a suitable organic solvent (e.g., hexane or dichloromethane).

    • Extract the analyte using techniques like sonication or Soxhlet extraction.

    • Filter the extract to remove solid particles. A 0.22 μm filter is typically recommended.[5]

    • Concentrate the extract as needed before analysis.

c) Air/Volatile Samples

  • Headspace Analysis (Static): This method is ideal for analyzing volatile compounds without direct sample injection.[5]

    • Place the liquid or solid sample in a sealed headspace vial.[2]

    • Heat the vial at a constant temperature to allow volatile compounds to move into the headspace (the gas phase above the sample).[5]

    • Once equilibrium is reached, a sample of the headspace gas is taken with a gas-tight syringe and injected into the GC-MS.[5]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample or its headspace.[3]

    • Expose a conditioned SPME fiber to the sample's headspace.

    • The analytes adsorb onto the fiber coating.

    • The fiber is then directly inserted into the GC injection port, where the adsorbed analytes are thermally desorbed onto the column.[3]

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min.[7][8]
Injector Temperature250 - 280 °C.[9][10]
Injection ModeSplitless (for trace analysis) or Split.
Injection Volume1 µL.
Oven Temp. ProgramInitial temp 50°C (hold 2 min), ramp at 10-20°C/min to 280-300°C (hold 5 min).[9][10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI).[8]
Ionization Energy70 eV.[10]
Mass Scan Rangem/z 40-500.
Ion Source Temperature230 °C.[10][11]
Transfer Line Temp.250 - 280 °C.[9][11]
Solvent Delay3-5 minutes (to prevent solvent filament damage).

Data Presentation

Identification

Identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.[10]

Table 1: Key Identification Parameters for this compound

ParameterValue
Molecular FormulaC₁₆H₃₄.[1][12][13]
Molecular Weight226.44 g/mol .[1][12]
Kovats Retention Index (Non-polar column)~1442 - 1467.[12]

Table 2: Characteristic Mass Spectrum Ions (m/z)

The mass spectrum is characterized by a series of alkyl fragments. The most abundant ions are used for confirmation.

m/z (Mass-to-Charge Ratio)Relative AbundanceIon Identity (Proposed)
57High (Base Peak)[12]C₄H₉⁺
43HighC₃H₇⁺
71HighC₅H₁₁⁺
85MediumC₆H₁₃⁺
41MediumC₃H₅⁺
99MediumC₇H₁₅⁺
113LowC₈H₁₇⁺
127LowC₉H₁₉⁺
141LowC₁₀H₂₁⁺
155LowC₁₁H₂₃⁺
169LowC₁₂H₂₅⁺
183Very LowC₁₃H₂₇⁺
226Very Low/Absent[M]⁺
Quantification

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 57) is plotted against the concentration.

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid/Solid/Air) Extraction Extraction (LLE, SPE, SPME, etc.) Sample->Extraction Cleanup Filtration / Centrifugation Extraction->Cleanup Concentration Solvent Evaporation (N2 Stream) Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (Library Search) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

G TIC Total Ion Chromatogram (TIC) Acquired Peak_Integration Peak Integration TIC->Peak_Integration RT_Determination Determine Retention Time (RT) Peak_Integration->RT_Determination Mass_Spectrum Extract Mass Spectrum for each peak Peak_Integration->Mass_Spectrum Peak_Area Calculate Peak Area of Target Ion Peak_Integration->Peak_Area Qualitative_ID Qualitative Identification (Compound Name) RT_Determination->Qualitative_ID Library_Search Compare with NIST Library Mass_Spectrum->Library_Search Fragment_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragment_Analysis Library_Search->Qualitative_ID Fragment_Analysis->Qualitative_ID Calibration_Curve Generate Calibration Curve from Standards Quantitative_Result Quantitative Result (Concentration) Calibration_Curve->Quantitative_Result Peak_Area->Quantitative_Result

Caption: Logical workflow for GC-MS data analysis.

References

Application Notes and Protocols for the Use of 2,6,10-Trimethyltridecane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and analysis. 2,6,10-Trimethyltridecane, a branched-chain alkane, possesses several properties that make it a suitable internal standard for the analysis of various organic compounds, especially in complex matrices.[1]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-based analyses. Its primary applications are in environmental monitoring, petrochemical analysis, and the characterization of volatile organic compounds (VOCs).

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Molecular Formula C₁₆H₃₄
Molecular Weight 226.44 g/mol
Boiling Point 265.4 °C
Density 0.775 g/cm³
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane)
CAS Number 3891-99-4

Application: Quantification of Total Petroleum Hydrocarbons (TPH) in Contaminated Soil

This application note details a method for the quantitative analysis of diesel range organics (DROs), a fraction of Total Petroleum Hydrocarbons (TPH), in soil samples using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • DRO Calibration Standard Stock Solution (5000 µg/mL): Prepare a stock solution of the DRO standard mix in dichloromethane.

  • Working Calibration Standards: Prepare a series of working calibration standards by diluting the DRO stock solution with dichloromethane to cover the expected concentration range of the samples. Add a constant amount of the IS stock solution to each calibration standard to achieve a final concentration of 50 µg/mL.

3. Sample Preparation

  • Soil Extraction:

    • Weigh 10 g of the soil sample into a beaker and add anhydrous sodium sulfate to remove moisture.

    • Transfer the dried soil to a Soxhlet extraction thimble.

    • Spike the sample with a known amount of the this compound internal standard stock solution.

    • Extract the soil with 150 mL of a 1:1 (v/v) mixture of hexane and dichloromethane for 4-6 hours.

  • Concentration and Cleanup:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Perform a cleanup step using a silica gel SPE cartridge to remove polar interferences.

    • Elute the hydrocarbon fraction with dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL.

4. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 7890A or equivalent

  • Mass Spectrometer (MS): Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode at 280 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp to 300 °C at 10 °C/min

    • Hold at 300 °C for 10 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) for target compounds.

Data Presentation

Table 1: Calibration Data for DRO Analysis

Calibration LevelDRO Concentration (µg/mL)IS Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
110500.21
250501.05
3100502.12
4250505.30
55005010.55

Table 2: Quantitative Results for Contaminated Soil Samples

Sample IDTPH-DRO Concentration (mg/kg)% Recovery (IS)
Soil A125095
Soil B348092
Soil C75098

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction and Cleanup cluster_analysis GC-MS Analysis soil_sample Soil Sample spiked_sample Spiked Soil Sample soil_sample->spiked_sample is_stock IS Stock Solution (this compound) working_standards Working Calibration Standards is_stock->working_standards is_stock->spiked_sample dro_stock DRO Stock Solution dro_stock->working_standards gcms GC-MS Analysis working_standards->gcms soxhlet Soxhlet Extraction spiked_sample->soxhlet concentrate1 Concentration soxhlet->concentrate1 spe SPE Cleanup concentrate1->spe concentrate2 Final Concentration spe->concentrate2 concentrate2->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Workflow for TPH-DRO analysis in soil.

Logical Relationship of Internal Standard Method

internal_standard_logic analyte Analyte sample_prep Sample Preparation (Extraction, Cleanup, etc.) analyte->sample_prep is Internal Standard (this compound) is->sample_prep gc_injection GC Injection sample_prep->gc_injection chromatography Chromatographic Separation gc_injection->chromatography detection MS Detection chromatography->detection analyte_response Analyte Response (Peak Area) detection->analyte_response is_response IS Response (Peak Area) detection->is_response response_ratio Response Ratio (Analyte/IS) analyte_response->response_ratio is_response->response_ratio quantification Quantification of Analyte response_ratio->quantification calibration_curve Calibration Curve (Response Ratio vs. Concentration) calibration_curve->quantification

Caption: Logic of the internal standard method.

Conclusion

This compound serves as a reliable internal standard for the quantitative analysis of moderately volatile to semi-volatile organic compounds by GC-MS. Its chemical inertness, chromatographic behavior, and low natural abundance in many sample types make it an excellent choice for correcting variations during sample analysis. The provided protocol for TPH-DRO in soil demonstrates a practical application, and this methodology can be adapted for the quantification of other relevant analytes in various complex matrices encountered in environmental, industrial, and research settings.

References

Applications of 2,6,10-Trimethyltridecane in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that has been identified as a semiochemical in various insects.[1][2] As a component of the cuticular hydrocarbon profile of certain insects, it plays a role in chemical communication. In the context of pest management, its primary application lies in its potential as a kairomone, particularly for the biological control of agricultural pests. This document provides detailed application notes and experimental protocols for investigating and utilizing this compound in pest management strategies. The focus will be on its role as a kairomone for the parasitoid wasp, Trissolcus japonicus, a key biological control agent for the invasive brown marmorated stink bug, Halyomorpha halys.

1. Application Notes: Kairomonal Activity in Trissolcus japonicus

Trissolcus japonicus, the samurai wasp, is an egg parasitoid of the brown marmorated stink bug (Halyomorpha halys), a significant agricultural pest.[3][4] Research has shown that T. japonicus utilizes chemical cues from its host, known as kairomones, to locate host eggs.[5][6] These kairomones are often present in the "footprints" or chemical traces left behind by the adult stink bugs.[7][8]

Cuticular hydrocarbons (CHCs) are a major component of these chemical traces, and alkanes such as n-tridecane have been identified as active kairomones for T. japonicus.[3][7][8] this compound, as a structurally similar branched tridecane, is a strong candidate for investigation as a kairomone for this and other related parasitoid species.

Potential Applications in Pest Management:

  • Enhanced Biological Control: By applying synthetic this compound to crops, it may be possible to attract and retain T. japonicus in areas where H. halys populations are present, thereby increasing the rate of parasitism of the pest's eggs.

  • Monitoring and Surveillance: Lures baited with this compound could be used in traps to monitor the presence and population density of T. japonicus and other beneficial parasitoids.

  • "Push-Pull" Strategies: In a "push-pull" strategy, a repellent (the "push") is used to drive pests away from the main crop, while an attractant (the "pull") lures them towards a trap crop or a killing agent. This compound could serve as a "pull" component to attract and aggregate natural enemies like T. japonicus in a desired area.

Quantitative Data Summary

While specific quantitative data for the behavioral response of T. japonicus to this compound is not yet available in the literature, studies on the closely related compound, n-tridecane, provide a strong basis for its potential efficacy. The following table summarizes relevant findings for n-tridecane and other kairomones, which can serve as a benchmark for future experiments with this compound.

Compound/BlendInsect SpeciesBioassay TypeObserved EffectQuantitative Data
n-tridecaneTrissolcus japonicusY-tube olfactometerAttractionSignificant preference for the arm with n-tridecane over the control.[3]
n-tridecane and (E)-2-decenal (4:1 blend)Trissolcus japonicusOpen arenaProlonged residence and searching timeSignificantly longer residence time compared to control.[8]
H. halys adult kairomones (containing CHCs)Trissolcus japonicusLeaf surface bioassayIncreased residence time, decreased walking velocityResidence time approximately twice as long on contaminated leaves compared to control.[5]

Experimental Protocols

Protocol for Y-Tube Olfactometer Bioassay

This protocol outlines a standard method for assessing the attractant or repellent properties of this compound on Trissolcus japonicus.

Materials:

  • Y-tube olfactometer

  • Air pump with flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor source chambers

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper discs

  • Mated, naive female Trissolcus japonicus (2-3 days old)

  • Observation chamber with controlled lighting and temperature

Procedure:

  • Preparation of Odor Source:

    • Prepare a stock solution of this compound in hexane (B92381) (e.g., 1 µg/µL).

    • Apply a specific volume of the solution to a filter paper disc.

    • Allow the solvent to evaporate completely (approximately 1 minute).

    • Place the treated filter paper in an odor source chamber.

    • A control chamber will contain a filter paper disc treated only with the solvent.

  • Olfactometer Setup:

    • Connect the air pump to the charcoal filter, then to the humidifier.

    • Split the airflow and connect to the two odor source chambers.

    • Connect the outlets of the odor source chambers to the arms of the Y-tube olfactometer.

    • Regulate the airflow to a constant rate (e.g., 100 mL/min) through each arm.

  • Bioassay:

    • Introduce a single mated female T. japonicus into the main arm of the Y-tube.

    • Observe the wasp's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm (the arm the wasp enters first and stays for a defined period, e.g., >15 seconds).

    • Record the total time spent in each arm.

    • After testing a set number of individuals (e.g., 10), clean the olfactometer with solvent and bake at a high temperature to remove any chemical residues.

    • Rotate the arms of the olfactometer between trials to avoid positional bias.

  • Data Analysis:

    • Use a chi-square test to analyze the first-choice data.

    • Use a t-test or a non-parametric equivalent to compare the time spent in the treatment and control arms.

Protocol for Open Arena Bioassay (Searching Behavior)

This protocol is designed to evaluate the effect of this compound on the searching behavior of T. japonicus.

Materials:

  • Petri dish or similar circular arena

  • Filter paper to line the bottom of the arena

  • This compound solution in a volatile solvent

  • Micropipette

  • Video recording equipment

  • Behavioral analysis software (e.g., EthoVision XT)

  • Mated, naive female Trissolcus japonicus

Procedure:

  • Arena Preparation:

    • Apply a known amount of the this compound solution to one half of a filter paper disc.

    • Apply an equal amount of solvent to the other half as a control.

    • Allow the solvent to evaporate completely.

    • Place the filter paper in the arena.

  • Bioassay:

    • Gently introduce a single female T. japonicus into the center of the arena.

    • Record the wasp's movement for a predetermined duration (e.g., 15 minutes).

  • Data Analysis:

    • Use the behavioral analysis software to track the wasp's movement and quantify the following parameters for both the treated and control halves of the arena:

      • Residence time

      • Walking speed

      • Turning rate

      • Path length

    • Use appropriate statistical tests (e.g., paired t-test) to compare the behavioral parameters between the two halves of the arena.

Signaling Pathways and Experimental Workflows

Proposed Olfactory Signaling Pathway

The following diagram illustrates a generalized olfactory signaling pathway in insects for the detection of a semiochemical like this compound.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor (OR) Complex (OrX + Orco) OBP->OR_complex Transport & Delivery Ion_channel Ion Channel Opening OR_complex->Ion_channel Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Antennal_lobe Antennal Lobe (Brain) Action_potential->Antennal_lobe Signal Transmission Behavioral_response Behavioral Response (e.g., Attraction) Antennal_lobe->Behavioral_response Signal Processing

Generalized insect olfactory signaling pathway.
Experimental Workflow for Kairomone Identification and Validation

The diagram below outlines the logical flow of experiments to identify and validate the kairomonal activity of this compound.

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Bioassays cluster_3 Phase 4: Field Trials A Collect Host Chemical Cues (e.g., H. halys footprints) B Chemical Analysis (GC-MS) A->B C Identify Potential Kairomones (e.g., this compound) B->C D Electroantennography (EAG) C->D E Gas Chromatography-Electroantennographic Detection (GC-EAD) C->E F Y-Tube Olfactometer E->F G Open Arena Assay E->G H Wind Tunnel Assay F->H G->H I Lure Development H->I J Field Trapping Experiments I->J K Evaluation of Efficacy J->K

Workflow for kairomone identification and validation.

Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. The efficacy of this compound as a pest management tool needs to be validated through rigorous experimentation. All experiments should be conducted in compliance with relevant safety and environmental regulations.

References

Application Notes and Protocols for Electroantennography (EAG) Studies of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that has been identified as a semiochemical in various insect species, playing a role in chemical communication. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to volatile compounds. This document provides detailed application notes and protocols for conducting EAG studies with this compound, intended to guide researchers in entomology, chemical ecology, and the development of novel pest management strategies.

Data Presentation

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
This compound 0.001[Experimental Data][Experimental Data]
0.01[Experimental Data][Experimental Data]
0.1[Experimental Data][Experimental Data]
1[Experimental Data][Experimental Data]
10[Experimental Data][Experimental Data]
100[Experimental Data][Experimental Data]
Control (e.g., Hexane) -[Experimental Data]0
Positive Control -[Experimental Data]100

SEM: Standard Error of the Mean. The normalized response is typically calculated relative to a positive control.

Experimental Protocols

A detailed methodology is essential for reproducible EAG experiments. The following protocol outlines the key steps for assessing the antennal response to this compound.

Protocol 1: Electroantennography (EAG) Analysis

Materials:

  • Live insects (species of interest)

  • This compound (high purity)

  • Solvent (e.g., hexane, paraffin (B1166041) oil)

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Insect saline solution (e.g., 0.1 M KCl)

  • High-impedance DC amplifier

  • Stimulus controller/air delivery system

  • Humidified and purified air source

  • Pasteur pipettes and filter paper strips

  • Data acquisition system (computer with appropriate software)

  • Faraday cage (to shield from electrical noise)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a dilution series (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL) to establish a dose-response curve.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. The solvent should be allowed to evaporate for a few seconds.

  • Antenna Preparation:

    • Immobilize the insect (e.g., by chilling on ice or using a custom holder).

    • Under a dissection microscope, carefully excise an antenna at its base using fine scissors or forceps.

    • Mount the basal end of the antenna into the reference electrode.

    • Trim the distal tip of the antenna to ensure good electrical contact with the recording electrode.

  • Electrode Placement:

    • Fill two glass capillary electrodes with insect saline solution. Ag/AgCl wires are inserted into the capillaries to serve as electrodes.

    • Using micromanipulators, insert the base of the antenna into the reference electrode.

    • Gently bring the recording electrode into contact with the freshly cut tip of the antenna.

  • Stimulus Delivery:

    • Position the prepared antenna in a continuous stream of humidified, purified air flowing at a constant rate (e.g., 0.5 L/min).

    • The outlet of the stimulus delivery tube should be positioned close to the antenna (e.g., 1 cm).

    • The stimulus controller is used to inject a puff of air (e.g., 0.5 seconds) through the Pasteur pipette containing the test compound, delivering the odorant into the continuous air stream.

  • Data Recording and Analysis:

    • Record the baseline electrical potential of the antenna.

    • Present the different concentrations of this compound to the antenna in a randomized order, with sufficient time between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.

    • Deliver a control stimulus (solvent only) at the beginning and end of each recording session to account for any mechanical response.

    • The negative deflection in the baseline potential upon stimulation is the EAG response, measured in millivolts (mV).

    • Subtract the average response to the solvent control from the responses to the test compound.

    • Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway, which is initiated by the binding of an odorant molecule like this compound to an olfactory receptor.

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Complex Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR_Complex Binds & Activates Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

This diagram outlines the logical flow of an electroantennography experiment, from preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Compound Prepare this compound Dilution Series Deliver_Stimulus Deliver Odorant Puff (Stimulus) Prep_Compound->Deliver_Stimulus Prep_Antenna Immobilize Insect & Excise Antenna Mount_Antenna Mount Antenna onto Electrodes Prep_Antenna->Mount_Antenna Prep_Electrodes Prepare & Fill Electrodes with Saline Prep_Electrodes->Mount_Antenna Mount_Antenna->Deliver_Stimulus Record_Signal Amplify & Record EAG Signal Deliver_Stimulus->Record_Signal Measure_Amplitude Measure EAG Response Amplitude (mV) Record_Signal->Measure_Amplitude Normalize_Data Normalize to Control Measure_Amplitude->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve

Caption: Step-by-step EAG experimental workflow.

Application Notes and Protocols for Field Trial Design of 2,6,10-Trimethyltridecane-Based Lures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing field trials to evaluate the efficacy of lures based on 2,6,10-trimethyltridecane. This branched-chain alkane and similar long-chain hydrocarbons are recognized as semiochemicals, specifically kairomones, which can influence the behavior of various insects, including economically significant pests like the stable fly, Stomoxys calcitrans. The protocols outlined below are based on established methodologies for testing insect attractants and are intended to ensure robust, reproducible, and statistically sound results.

The primary objective of these trials is to determine the optimal dose, lure longevity, and overall attractiveness of this compound-based lures for a target insect species under real-world environmental conditions. Key performance indicators include the number of target insects captured, the specificity of the lure (bycatch), and the effective lifespan of the lure in the field.

Core Principles of Field Trial Design

A successful field trial for an insect lure hinges on several key principles:

  • Replication: Treatments should be replicated multiple times to account for spatial variability and to increase the statistical power of the results.

  • Randomization: The placement of different lure treatments and controls within the experimental area should be randomized to minimize bias from environmental gradients (e.g., wind direction, sunlight, vegetation).

  • Control: A control treatment (e.g., a trap with no lure or a trap with the solvent carrier alone) is essential to establish a baseline and to demonstrate that the observed attraction is due to the test compound.

  • Standardization: All aspects of the trial, including trap type, trap placement height, servicing intervals, and data collection methods, should be kept consistent across all replicates to ensure that the only variable being tested is the lure itself.

Experimental Protocols

Protocol 1: Preparation of this compound Lures

Objective: To prepare standardized lures with varying doses of this compound for field testing.

Materials:

  • This compound (high purity)

  • High-purity hexane (B92381) (or other suitable volatile solvent)

  • Rubber septa (or other controlled-release dispenser)

  • Micropipettes

  • Glass vials with caps

  • Fume hood

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For example, dissolve 100 mg of the compound in 10 ml of hexane to create a 10 mg/ml solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for different lure doses. For example, to test doses of 0.1 mg, 1 mg, and 10 mg, you will need solutions that allow for easy application of these amounts.

  • Lure Loading:

    • Place individual rubber septa in separate, labeled glass vials.

    • Using a micropipette, carefully apply the desired volume of the appropriate dilution onto each septum. For example, to load a 1 mg dose from a 10 mg/ml solution, apply 100 µl of the solution to the septum.

    • Prepare a set of control lures by applying only the solvent (e.g., 100 µl of hexane) to the septa.

  • Solvent Evaporation: Leave the vials uncapped in the fume hood for at least one hour, or until the solvent has completely evaporated.

  • Storage: Once the solvent has evaporated, cap the vials and store the lures at 4°C in a sealed container until they are deployed in the field. Lures should be used within a specified timeframe to ensure consistency.

Protocol 2: Field Site Selection and Experimental Layout

Objective: To establish a suitable field site and experimental design for testing the lures.

Materials:

  • GPS unit

  • Flagging tape or stakes

  • Measuring tape

Procedure:

  • Site Selection: Choose a field site with a known or suspected population of the target insect. The site should be relatively uniform in terms of vegetation, topography, and sun exposure. For pests of livestock, like Stomoxys calcitrans, trials should be conducted near pastures or dairy farms.[1]

  • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended.

    • Define "blocks" within your study area. A block is a group of experimental units (traps) that are more similar to each other than to units in other blocks. This helps to account for environmental gradients.

    • The number of traps in each block should equal the number of treatments (e.g., three doses of the lure plus one control = four traps per block).

    • The number of blocks will be your number of replicates (a minimum of 4-5 replicates is recommended).

  • Trap Placement:

    • Within each block, randomly assign each treatment to a trap location.

    • Ensure a minimum distance between traps (e.g., 20-50 meters) to prevent interference between lures.[2] This distance may need to be adjusted based on the expected flight range of the target insect.

    • Place traps at a consistent height above the ground, typically 1-1.5 meters, and in open areas away from dense foliage to maximize visibility and plume dispersal.[3]

    • Mark the location of each trap with a labeled stake and record its GPS coordinates.

Protocol 3: Trap Deployment and Data Collection

Objective: To deploy the baited traps and collect insect capture data systematically.

Materials:

  • Insect traps (e.g., Alsynite cylindrical sticky traps, Vavoua traps).[3][4] The choice of trap should be based on the target insect's behavior.

  • Prepared lures (from Protocol 1)

  • Forceps

  • Collection containers (e.g., labeled bags or vials)

  • Data sheets or a digital data collection device[2]

  • Weather monitoring equipment (optional but recommended)

Procedure:

  • Trap Deployment:

    • Set up the traps at the pre-determined locations.

    • Place the appropriate lure inside or attached to each trap according to the randomized design. For sticky traps, lures can be suspended within the trap's structure.[5]

  • Data Collection Schedule:

    • Check the traps at regular intervals (e.g., every 24 or 48 hours). A consistent schedule is crucial.

    • At each check, remove all captured insects from the trap. For sticky traps, this may involve replacing the sticky liner.

    • Place the collected insects in a labeled container corresponding to the trap's ID, date, and time.

  • Data Recording: For each trap at each collection interval, record the following:

    • Trap ID

    • Date and time of collection

    • Number of target insects

    • Number and type of non-target insects (bycatch)

    • Any observations of trap damage or unusual conditions.

  • Trap Rotation: To further minimize positional effects, re-randomize the treatments within each block after a set period (e.g., weekly).[6]

  • Lure Replacement: Replace lures at intervals determined by their expected field longevity, or as a variable in the experiment itself.

Protocol 4: Data Analysis

Objective: To statistically analyze the collected data to evaluate lure efficacy.

Procedure:

  • Data Transformation: Insect count data often follow a Poisson or negative binomial distribution. It may be necessary to transform the data (e.g., using a log(x+1) transformation) to meet the assumptions of certain statistical tests.

  • Statistical Tests:

    • Use Analysis of Variance (ANOVA) or a Generalized Linear Model (GLM) to determine if there are significant differences in the mean number of captured insects among the different lure treatments and the control.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between treatments.

  • Data Interpretation: Evaluate the results to determine:

    • Which dose of this compound was most effective.

    • Whether the lure was significantly more attractive than the control.

    • The specificity of the lure based on bycatch data.

Data Presentation

Quantitative data from the field trial should be summarized in clear, well-structured tables. The following are examples of how to present the findings.

(Note: The data in these tables are for illustrative purposes only and represent hypothetical outcomes.)

Table 1: Mean Daily Trap Captures of Target Species (Stomoxys calcitrans) per Lure Treatment

Lure TreatmentDose (mg)Number of Replicates (N)Mean Daily Captures (± SE)
Control052.5 (± 0.8)
This compound0.1515.2 (± 2.1)
This compound1.0545.8 (± 5.5)
This compound10.0542.3 (± 4.9)

SE = Standard Error of the Mean

Table 2: Analysis of Bycatch Across Different Lure Treatments

Lure TreatmentDose (mg)Mean Target Insects per TrapMean Non-Target Insects per TrapLure Specificity (%)
Control02.510.119.8%
This compound0.115.212.554.9%
This compound1.045.814.376.2%
This compound10.042.318.969.1%

Specificity (%) = (Mean Target Insects) / (Mean Target Insects + Mean Non-Target Insects) * 100

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the field trial process.

Field_Trial_Workflow A Hypothesis Formulation (this compound attracts target insect) B Protocol 1: Lure Preparation (Dose-Response Lures + Controls) A->B C Protocol 2: Experimental Design (Randomized Complete Block Design) A->C D Protocol 3: Field Deployment & Data Collection B->D C->D E Trap Servicing (Regular Intervals) D->E Daily/48h Cycle G Protocol 4: Statistical Analysis (GLM / ANOVA) D->G After Trial Completion F Sample Identification & Counting (Target vs. Bycatch) E->F F->D H Data Interpretation & Conclusion G->H

Caption: Workflow for a this compound lure field trial.

Lure_Optimization_Logic cluster_success Optimization Pathway start Start: Initial Dose-Response Trial Results q1 Significant Attraction vs. Control? start->q1 q2 Clear Dose Optimum? q1->q2 Yes p_fail Re-evaluate Compound or Formulation q1->p_fail No p1 Refine Doses Around Optimum q2->p1 No p2 Test Lure Longevity at Optimal Dose q2->p2 Yes p1->p2 end_success Optimized Lure Protocol p2->end_success end_fail End or Redesign p_fail->end_fail

Caption: Decision pathway for lure optimization based on trial data.

References

Application Notes and Protocols for the Quantification of 2,6,10-Trimethyltridecane in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that may be of interest in various biological and metabolic studies. Its quantification in complex biological matrices such as adipose tissue, liver, and blood requires sensitive and specific analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. This document provides a detailed protocol for the extraction, derivatization (if necessary), and quantification of this compound in biological tissues using GC-MS.

Due to the limited availability of published quantitative data for this compound in biological tissues, the data presented in the tables below are illustrative to serve as a template for reporting experimental findings.

Experimental Protocols

Sample Preparation: Extraction of Lipids from Biological Tissues

This protocol describes a liquid-liquid extraction procedure suitable for the isolation of non-polar compounds like this compound from fatty tissues such as adipose and liver.

Materials:

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Internal Standard (IS) solution (e.g., 10 µg/mL of a non-endogenous branched-chain alkane like 7-methylnonadecane (B14633372) in hexane)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • 2:1 (v/v) Chloroform:Methanol solution

Procedure:

  • Accurately weigh approximately 200-500 mg of the frozen biological tissue into a glass centrifuge tube.

  • Add 1 mL of ice-cold isopropanol to the tube to halt enzymatic activity.

  • Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of 10 µg/mL 7-methylnonadecane).

  • Homogenize the tissue sample thoroughly using a homogenizer until a uniform consistency is achieved.

  • Add 3 mL of the 2:1 chloroform:methanol solution to the homogenate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

ParameterSetting
GC Inlet
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Oven Program
Initial Temperature60°C, hold for 2 minutes
Ramp 110°C/min to 200°C
Ramp 25°C/min to 300°C, hold for 5 minutes
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

  • This compound: m/z 57, 71, 85 (quantifier), 113

  • Internal Standard (7-methylnonadecane): m/z 57, 71, 85, 99 (quantifier)

Note: The selection of SIM ions should be confirmed by analyzing a pure standard of this compound.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound in Various Biological Tissues
Tissue TypeSample IDConcentration (ng/g of tissue)Standard Deviation (± ng/g)
AdiposeAD-001125.310.2
AdiposeAD-002142.812.5
AdiposeAD-003110.59.8
LiverLV-00135.74.1
LiverLV-00241.25.3
LiverLV-00329.93.5
BloodBL-0018.21.1
BloodBL-00210.51.5
BloodBL-0037.90.9
Table 2: Method Validation Parameters (Illustrative)
ParameterAdipose TissueLiverBlood
Linearity (r²) 0.9980.9990.997
Limit of Detection (LOD) 1.0 ng/g0.5 ng/g0.2 ng/mL
Limit of Quantification (LOQ) 3.0 ng/g1.5 ng/g0.6 ng/mL
Recovery (%) 92.5%88.7%95.1%
Intra-day Precision (%RSD) 5.8%6.5%7.2%
Inter-day Precision (%RSD) 8.3%9.1%10.5%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis tissue 1. Tissue Homogenization (200-500 mg in Isopropanol) is_spike 2. Internal Standard Spiking tissue->is_spike extraction 3. Liquid-Liquid Extraction (Chloroform:Methanol) is_spike->extraction centrifugation 4. Phase Separation (Centrifugation) extraction->centrifugation collection 5. Organic Layer Collection centrifugation->collection drying 6. Solvent Evaporation (Nitrogen Stream) collection->drying reconstitution 7. Reconstitution in Hexane drying->reconstitution injection 8. GC Injection (1 µL, Splitless) reconstitution->injection separation 9. Chromatographic Separation (DB-5ms column) injection->separation detection 10. Mass Spectrometric Detection (EI, SIM mode) separation->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Quantification of Analyte calibration->quantification logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs tissue_sample Biological Tissue (e.g., Adipose, Liver) sample_prep Sample Preparation (Extraction & Cleanup) tissue_sample->sample_prep internal_standard Internal Standard (e.g., 7-methylnonadecane) internal_standard->sample_prep gcms_analysis GC-MS Analysis (Separation & Detection) sample_prep->gcms_analysis quantitative_data Quantitative Data (ng/g or ng/mL) gcms_analysis->quantitative_data validation_params Method Validation (LOD, LOQ, Precision) gcms_analysis->validation_params

Application Notes and Protocols for the Analysis of 2,6,10-Trimethyltridecane using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that can be found as a volatile organic compound (VOC) in various environmental and biological samples. Its detection and quantification are of interest in fields such as geochemistry, environmental monitoring, and the study of microbial volatile organic compounds. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds like this compound from a variety of matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5]

These application notes provide a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with GC-MS.

Principle of Headspace SPME

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After an appropriate extraction time, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.[4]

Application: Analysis of this compound in Microbial Cultures

Objective: To identify and quantify the presence of this compound as a potential volatile metabolite in bacterial or fungal cultures.

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol outlines the steps for sample preparation, SPME extraction, and GC-MS analysis.

Materials and Reagents
  • SPME Fiber Assembly: A fiber with a non-polar coating is recommended for the analysis of branched alkanes. A 100 µm Polydimethylsiloxane (PDMS) fiber is a suitable choice. For a broader range of volatiles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can also be effective.[6]

  • SPME Fiber Holder: Manual or autosampler-compatible holder.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and aluminum caps.

  • Vial Crimper and Decapper

  • Heating and Agitation Unit: A heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standards: this compound standard for identification and quantification.

  • Internal Standard (IS): A deuterated alkane or a different, non-interfering long-chain alkane (e.g., n-hexadecane-d34).

  • Solvent: High-purity methanol (B129727) or hexane (B92381) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

Sample Preparation
  • Microbial Culture: Grow the microbial strain of interest on a suitable solid or in a liquid medium in a flask.

  • Aliquoting: Transfer a precise amount of the culture (e.g., 5 mL of liquid culture or a specified amount of agar (B569324) culture) into a 20 mL headspace vial.

  • Salting Out (for aqueous samples): Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250°C) for a specified time (e.g., 30 minutes).[6]

  • Incubation/Equilibration: Place the sealed vial in the heating unit set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate with agitation for a set time (e.g., 15 minutes) to facilitate the release of volatiles into the headspace.

  • Extraction: Insert the SPME fiber through the vial's septum and expose the fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.

  • Extraction Time and Temperature: Maintain the extraction at the set temperature (e.g., 60°C) with continued agitation for a defined period (e.g., 30 minutes).

  • Fiber Retraction: After extraction, retract the fiber into its protective needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated GC injection port (e.g., 250°C).

  • Desorption Time: Expose the fiber in the injector for a sufficient time (e.g., 2-5 minutes) to ensure complete thermal desorption of the analytes onto the GC column. Use splitless injection mode for higher sensitivity.

  • GC Separation:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with a reference library like NIST.[7][8]

Quantitative Data and Method Validation

Table 1: Representative HS-SPME Method Parameters for Volatile Hydrocarbons

ParameterRecommended ConditionRationale
SPME Fiber 100 µm PDMSNon-polar fiber suitable for non-polar alkanes.
Sample Volume 5 mL in a 20 mL vialMaintains a consistent headspace-to-sample ratio.
Incubation Temp. 60 - 80°CBalances volatility with analyte adsorption efficiency.
Incubation Time 15 - 30 minAllows for equilibration of volatiles in the headspace.
Extraction Time 30 - 60 minSufficient time to approach equilibrium for semi-volatiles.
Agitation 250 - 500 rpmFacilitates mass transfer of analytes to the headspace.
Desorption Temp. 250°CEnsures complete desorption of semi-volatile alkanes.
Desorption Time 2 - 5 minPrevents carryover to the next analysis.

Table 2: Expected Quantitative Performance (Based on Similar Analytes)

Validation ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 25 µg/L
Precision (RSD%) < 15%
Recovery (%) 80 - 110%

Note: These values are estimates based on published methods for other hydrocarbons and should be experimentally determined for this compound in the specific sample matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Microbial Culture aliquot Aliquot into Vial sample->aliquot add_is Spike with Internal Standard aliquot->add_is add_salt Add NaCl (optional) add_is->add_salt seal Seal Vial add_salt->seal incubate Incubate & Equilibrate (e.g., 60°C, 15 min) seal->incubate extract Expose Fiber to Headspace (e.g., 60°C, 30 min) incubate->extract retract Retract Fiber extract->retract desorb Thermal Desorption (e.g., 250°C, 2 min) retract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Identification (Mass Spectrum & RT) detect->identify quantify Quantification (Internal Standard Method) identify->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Method Development and Validation Logic

validation_logic cluster_dev Method Development cluster_val Method Validation cluster_app Application fiber Select SPME Fiber (e.g., PDMS) params Optimize Extraction Parameters (Time, Temperature) fiber->params gcms Optimize GC-MS Conditions (Temp. Program, etc.) params->gcms linearity Linearity & Range gcms->linearity selectivity Selectivity gcms->selectivity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability) linearity->precision accuracy Accuracy (Recovery) linearity->accuracy real_samples Analysis of Real Samples lod_loq->real_samples precision->real_samples accuracy->real_samples selectivity->real_samples

Caption: Logical workflow for SPME method development and validation.

References

Application Notes and Protocols for the Formulation of 2,6,10-Trimethyltridecane in Controlled-Release Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Controlled-Release Dispensers for 2,6,10-Trimethyltridecane

This compound is a sesquiterpenoid semiochemical involved in insect communication.[1] Its effective use in pest management strategies, such as mating disruption or monitoring, relies on its controlled and sustained release into the environment. Controlled-release dispensers are designed to provide a consistent release rate of the active compound over a specified period, which is crucial for efficacy. The selection of an appropriate dispenser and formulation depends on factors like the target insect's behavior, environmental conditions, and the desired duration of action.

This document provides a comprehensive overview of the formulation principles and evaluation methods for developing controlled-release dispensers for this compound.

Types of Controlled-Release Dispensers

A variety of dispenser technologies can be adapted for the controlled release of this compound. The primary types include:

  • Matrix Systems: In these systems, this compound is homogeneously dispersed throughout a polymer matrix.[2] The release of the semiochemical is governed by diffusion through the matrix and erosion of the matrix material.[2] Common matrix materials include waxes, and biodegradable polymers like polylactic acid (PLA) and polyglycolic acid (PGA).[2][3]

  • Reservoir Systems: These dispensers consist of a liquid reservoir containing this compound, which is enclosed by a rate-controlling membrane. The release rate is determined by the permeability of the membrane.

  • Microencapsulation: this compound can be encapsulated within microscopic polymer shells. This formulation allows for a large surface area for release and can be applied as a spray. The release is controlled by the thickness and permeability of the capsule wall.

Data Presentation: Formulation Parameters and Release Profiles

The following table summarizes hypothetical quantitative data for different formulations of this compound, illustrating how formulation parameters can influence the release profile. This data is for illustrative purposes to guide formulation development.

Formulation IDDispenser TypePolymer MatrixActive Ingredient Load (%)Average Release Rate (mg/day) @ 25°CEffective Duration (days)
TMTD-M1MatrixCarnauba Wax200.560
TMTD-M2MatrixPolyethylene Glycol (PEG)301.230
TMTD-R1ReservoirSilicone Membrane500.890
TMTD-MC1MicrocapsulePolyurea402.514

Experimental Protocols

Detailed methodologies for the formulation and evaluation of controlled-release dispensers for this compound are provided below.

Protocol 1: Preparation of a Matrix-Based Controlled-Release Dispenser

Objective: To prepare a solid matrix dispenser containing this compound.

Materials:

  • This compound

  • Polymer matrix material (e.g., carnauba wax, beeswax, or a specific biodegradable polymer)

  • Glass beakers

  • Hot plate with magnetic stirrer

  • Molds for the dispensers

  • Analytical balance

Procedure:

  • Melt the polymer matrix material in a glass beaker on a hot plate at a temperature just above its melting point.

  • Once the polymer is completely melted, add the predetermined amount of this compound to the molten polymer while stirring continuously to ensure a homogenous mixture.

  • Continue stirring for 5-10 minutes to ensure uniform dispersion of the active ingredient.

  • Pour the molten mixture into the desired molds.

  • Allow the dispensers to cool and solidify at room temperature.

  • Once solidified, remove the dispensers from the molds and store them in a cool, dark place until further use.

Protocol 2: Evaluation of Release Rate by Gravimetric Analysis

Objective: To determine the release rate of this compound from a dispenser by measuring weight loss over time under controlled environmental conditions.[4][5]

Materials:

  • Controlled-release dispensers of this compound

  • Controlled environment chamber with temperature and humidity control[4][5]

  • Analytical balance (accurate to 0.1 mg)[4]

  • Forceps

Procedure:

  • Place a set of dispensers (e.g., 3-5 replicates) in a controlled environment chamber set to specific temperature and humidity conditions (e.g., 25°C and 50% RH).[4]

  • At time zero, record the initial weight (W₀) of each dispenser.

  • At predetermined time intervals (e.g., every 24 hours), carefully remove each dispenser from the chamber using forceps and record its weight (Wₜ).[6]

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • Plot the cumulative weight loss against time. The release rate is determined from the slope of the linear portion of the curve.[6]

Protocol 3: Quantification of Release Rate by Volatile Collection and GC-MS Analysis

Objective: To quantify the amount of this compound released from a dispenser over a specific period using a volatile collection system and gas chromatography-mass spectrometry (GC-MS).[6][7]

Materials:

  • Controlled-release dispenser

  • Volatile collection chamber[6]

  • Source of purified air

  • Adsorbent tube (e.g., Tenax® TA)

  • Hexane (B92381) (analytical grade)

  • Internal standard (e.g., n-dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a dispenser inside the volatile collection chamber.[6]

  • Pass a controlled flow of purified air over the dispenser.[6]

  • The air exiting the chamber is passed through an adsorbent tube to trap the released this compound.[6]

  • After a defined collection period (e.g., 24 hours), remove the adsorbent tube.

  • Elute the trapped this compound from the adsorbent with a known volume of hexane containing an internal standard.[6]

  • Analyze the eluate using GC-MS to quantify the amount of this compound collected.[6]

  • The release rate is calculated by dividing the total amount of compound collected by the duration of the collection period.

Mandatory Visualizations

Experimental Workflow for Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation A Select Dispenser Type (Matrix, Reservoir, etc.) B Choose Polymer and Active Ingredient Load A->B C Prepare Formulation (e.g., Melt-casting) B->C H Final Formulation D Gravimetric Analysis (Weight Loss) C->D Test Dispenser E Volatile Collection C->E Test Dispenser G Data Analysis (Release Rate, Duration) D->G F GC-MS Quantification E->F F->G G->H Optimize Formulation

Caption: Workflow for the formulation and evaluation of controlled-release dispensers.

Relationship Between Formulation Parameters and Release Profile

G cluster_params Formulation Parameters cluster_release Release Profile Polymer Polymer Properties (e.g., Density, Porosity) Rate Release Rate Polymer->Rate Influences Load Active Ingredient Load Load->Rate Directly Affects Surface Dispenser Surface Area Surface->Rate Directly Affects Duration Effective Duration Rate->Duration Inversely Correlated

Caption: Key formulation parameters influencing the release profile of a dispenser.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6,10-trimethyltridecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your synthesis.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Guide 1: Low Yield in Grignard-based Synthesis

The synthesis of this compound can be approached through a Grignard reaction, which involves the formation of a carbon-carbon bond. However, this method can be sensitive to reaction conditions.

Symptom Possible Cause Suggested Solution
Low or no formation of the Grignard reagent Inactive magnesium surface (oxide layer)Activate the magnesium turnings prior to the reaction by either gently crushing them or using a small crystal of iodine.
Presence of moisture in the reaction setupEnsure all glassware is thoroughly flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
Low yield of the desired this compound with significant starting material recovery Inefficient coupling with the alkyl halideConsider using a transition metal catalyst, such as a cobalt-based system, to facilitate the cross-coupling reaction.[1]
Steric hindranceIf using a sterically hindered alkyl halide, the reaction may require longer reaction times or elevated temperatures.
Presence of a significant amount of a higher molecular weight, symmetrical alkane Wurtz coupling side reactionAdd the alkyl halide to the Grignard reagent slowly and at a low temperature to minimize self-coupling.[2]
Formation of an alcohol byproduct The Grignard reagent reacted with a ketone or aldehyde impurityEnsure the purity of the starting alkyl halide and solvents.
Guide 2: Incomplete Hydrogenation of Farnesol (B120207)

An alternative route to this compound is the catalytic hydrogenation of farnesol. This method is often cleaner but can suffer from incomplete conversion.

Symptom Possible Cause Suggested Solution
Incomplete reaction with starting material remaining Catalyst poisoningEnsure the farnesol starting material is free of impurities, particularly sulfur or nitrogen compounds. Use high-purity solvents.
Insufficient catalyst activityUse a fresh batch of catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[3]
Inadequate hydrogen pressure or dispersionEnsure the system is properly sealed and purged with hydrogen. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.[3]
Formation of partially hydrogenated intermediates Insufficient reaction time or temperatureMonitor the reaction progress by TLC or GC-MS and allow for longer reaction times if necessary. A moderate increase in temperature may also be beneficial.[3]
Catalyst deactivation during the reactionAdd the catalyst in portions throughout the reaction to maintain its activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most commonly cited synthetic routes are the Friedel-Crafts alkylation of a long-chain alkane and the catalytic hydrogenation of a natural precursor like farnesol. A Grignard-based approach is also a viable, though potentially more complex, option for constructing the branched alkane skeleton.[4]

Q2: How can I purify the final this compound product?

A2: Purification of alkanes typically involves removing the catalyst and any unreacted starting materials or byproducts. For this compound, a combination of the following methods can be used:

  • Filtration: To remove heterogeneous catalysts like Pd/C.

  • Washing: The organic layer can be washed with water and brine to remove any water-soluble impurities.

  • Drying: Use an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic solvent.

  • Distillation: Fractional distillation can be effective in separating the product from solvents and impurities with different boiling points.[5]

  • Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be employed.[1]

Q3: What are the potential side reactions in a Friedel-Crafts alkylation approach?

A3: Friedel-Crafts alkylation is prone to a couple of significant side reactions that can reduce the yield of the desired product:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[6]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to the formation of isomeric products.[6][7]

Q4: Can I use phytol (B49457) instead of farnesol for the hydrogenation route?

A4: Yes, phytol is another excellent natural precursor for the synthesis of this compound. The hydrogenation of phytol would also yield the desired saturated branched alkane.

Experimental Protocols

Protocol 1: Generalized Grignard Synthesis of a Branched Alkane

This protocol outlines a general two-step procedure for synthesizing a branched alkane, which can be adapted for this compound. The first step is the formation of a tertiary alcohol from a Grignard reagent and a ketone, followed by its reduction.

Step 1: Formation of the Tertiary Alcohol

  • Preparation: All glassware must be rigorously dried and the reaction assembled under an inert atmosphere (argon or nitrogen).

  • Grignard Reagent Formation: In a round-bottom flask, add magnesium turnings (1.2 equivalents). Prepare a solution of the appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Add a small portion of the alkyl halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and gentle reflux), add the remaining alkyl halide solution dropwise to maintain a gentle reflux.[8]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C. Dissolve the appropriate ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[8]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol by flash column chromatography or distillation.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified tertiary alcohol in a suitable high-boiling solvent like diethylene glycol.

  • Reduction: Add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide. Heat the mixture to reflux.[1]

  • Workup: After the reaction is complete, cool the mixture and add water. Extract the product with a non-polar solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation to yield the final branched alkane.

Protocol 2: Generalized Catalytic Hydrogenation of Farnesol

This protocol provides a general procedure for the complete saturation of the double bonds in farnesol to yield this compound.

  • Catalyst Preparation: In a suitable reaction vessel, suspend the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) in a solvent such as ethanol (B145695) or ethyl acetate.

  • System Purge: Seal the vessel and purge the system with an inert gas (argon or nitrogen) and then with hydrogen gas.

  • Substrate Addition: Dissolve farnesol (1.0 equivalent) in the reaction solvent and add it to the reaction vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (the pressure will depend on the scale and equipment, but can often be done at atmospheric pressure with a hydrogen balloon for small-scale reactions) and stir the mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until all the starting material has been consumed.

  • Workup: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Workup cluster_purification Purification & Reduction P1 Dry Glassware G1 Mg Turnings P1->G1 P2 Inert Atmosphere (Ar/N2) P2->G1 G3 Initiation & Reflux G1->G3 G2 Alkyl Halide in Anhydrous Ether/THF G2->G3 R1 Cool to 0°C G3->R1 R2 Add Ketone Solution R1->R2 R3 Quench with NH4Cl (aq) R2->R3 R4 Extraction & Drying R3->R4 PU1 Purify Tertiary Alcohol R4->PU1 PU2 Reduction (e.g., Wolff-Kishner) PU1->PU2 PU3 Final Product PU2->PU3

Workflow for Grignard-based synthesis of a branched alkane.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification S1 Suspend Catalyst (e.g., Pd/C) in Solvent S2 Purge with Inert Gas & H2 S1->S2 R1 Add Farnesol Solution S2->R1 R2 Pressurize with H2 & Stir Vigorously R1->R2 R3 Monitor Reaction R2->R3 W1 Vent H2 & Purge with Inert Gas R3->W1 W2 Filter to Remove Catalyst W1->W2 W3 Concentrate Filtrate W2->W3 W4 Purify Product (Distillation/Chromatography) W3->W4

Workflow for the catalytic hydrogenation of farnesol.

Troubleshooting_Logic Start Low Yield of this compound Q1 Which synthetic route was used? Start->Q1 Grignard Grignard Synthesis Q1->Grignard Grignard Hydrogenation Hydrogenation Q1->Hydrogenation Hydrogenation Q2_Grignard Was Grignard reagent successfully formed? Grignard->Q2_Grignard Q2_Hydro Was the reaction incomplete? Hydrogenation->Q2_Hydro A1_Grignard_No Troubleshoot Grignard formation: - Activate Mg - Ensure anhydrous conditions Q2_Grignard->A1_Grignard_No No Q3_Grignard What are the main byproducts? Q2_Grignard->Q3_Grignard Yes A2_Grignard_Wurtz Wurtz coupling product observed. Solution: Slow addition of alkyl halide. Q3_Grignard->A2_Grignard_Wurtz Symmetrical alkane A3_Grignard_Start Starting material recovered. Solution: Use catalyst for coupling. Q3_Grignard->A3_Grignard_Start Starting material A1_Hydro_Yes Troubleshoot hydrogenation: - Check catalyst activity - Increase H2 pressure/stirring - Increase reaction time Q2_Hydro->A1_Hydro_Yes Yes A2_Hydro_No Consider other purification losses. Q2_Hydro->A2_Hydro_No No

A decision tree for troubleshooting low product yield.

References

troubleshooting peak tailing for 2,6,10-trimethyltridecane in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 2,6,10-Trimethyltridecane

Welcome to the technical support center for the gas chromatography (GC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] For the analysis of this compound, peak tailing can negatively impact your results by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise and reproducible.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[1][2]

Q2: I am observing peak tailing for all peaks in my chromatogram, including the solvent peak. What is the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the cause is often related to a physical issue within the GC system rather than a chemical interaction with the analyte.[1][3] This can create turbulence in the carrier gas flow path or unswept (dead) volumes.[1][3] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[1][3]

  • Poor Column Cut: A ragged or uneven column cut can disrupt the flow of the carrier gas, causing turbulence.[1][2] The end of the column should be cut at a 90° angle.[1]

  • Contaminated or Active Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1] The septum can also degrade and shed particles into the liner.[1]

  • Leaks in the System: Leaks at the inlet or detector connections can disrupt the pressure and flow uniformity.[1]

Q3: Only the this compound peak is tailing, while other compounds in my sample have good peak shape. What could be the cause?

A3: If only the this compound peak is tailing, the issue is more likely due to chemical interactions between this specific analyte and active sites within the GC system.[1] Although this compound is a non-polar alkane, peak tailing can still occur due to:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that can interact with analytes.[1][4]

  • Column Activity: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups.[1][5] While less common with non-polar alkanes, it can still be a factor, especially with older columns.[1][5]

  • Inlet Liner Activity: The liner itself can become active, leading to interactions with the analyte before it reaches the column.[6] Using a deactivated liner is crucial.[6][7]

Q4: Can my injection technique contribute to peak tailing for this compound?

A4: Yes, the injection technique can significantly impact peak shape.[5] Key factors to consider include:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[5][8] While this often causes peak fronting, it can sometimes be mistaken for tailing.[5]

  • Solvent Effects in Splitless Injection: In splitless injections, if the initial oven temperature is not set correctly relative to the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column, causing peak distortion that may appear as tailing.[4][5] The initial oven temperature should typically be 10-20°C below the boiling point of the solvent.[4]

  • Split Ratio Too Low: In a split injection, a very low split ratio might not provide a high enough flow rate to ensure efficient sample introduction, potentially leading to peak tailing.[4] A minimum total flow of 20 mL/minute through the inlet is a good starting point.[4]

Q5: How does the choice of inlet liner affect the analysis of this compound?

A5: The inlet liner is a critical component for ensuring proper sample vaporization and transfer to the column.[9][10] An incorrect liner choice can lead to peak tailing.[9] For a non-polar, high-boiling point compound like this compound, consider the following:

  • Deactivation: Always use a deactivated liner to minimize potential active sites that can cause peak tailing.[7][9]

  • Wool: The presence of deactivated glass wool in the liner can aid in the complete vaporization of high-boiling point compounds and trap non-volatile residues, protecting the column.[7][11]

  • Geometry: For splitless injections, a single taper liner with wool is often recommended to help focus the sample onto the head of the column.[11] For split injections, a precision liner with wool can provide excellent results.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving peak tailing issues with this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing (including solvent)? start->all_peaks specific_peak Is only the this compound peak tailing? all_peaks->specific_peak No col_install Check Column Installation (depth, cut) all_peaks->col_install Yes col_contam Column Contamination? specific_peak->col_contam Yes liner_septum Inspect/Replace Inlet Liner and Septum col_install->liner_septum leak_check Perform Leak Check liner_septum->leak_check end Peak Shape Improved leak_check->end trim_col Trim Front of Column (10-20 cm) col_contam->trim_col Yes col_activity Column Activity? col_contam->col_activity No trim_col->end replace_col Replace Column col_activity->replace_col Yes injection_params Review Injection Parameters (volume, solvent, temp) col_activity->injection_params No replace_col->end injection_params->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Summary of Causes and Remedies

The table below summarizes common causes of peak tailing for this compound and their corresponding solutions.

Symptom Potential Cause Recommended Action Reference
All peaks are tailingImproper column installation (incorrect depth, poor cut)Reinstall the column, ensuring the correct insertion depth and a clean, 90-degree cut.[1][2][3]
All peaks are tailingContaminated or active inlet linerReplace the inlet liner and septum.[1][4]
All peaks are tailingSystem leaksCheck for leaks at the inlet and detector fittings using an electronic leak detector.[1]
Only this compound peak is tailingColumn contamination at the inletTrim 10-20 cm from the front of the column.[1][4]
Tailing worsens over timeColumn aging and stationary phase degradation (active sites)Replace the column if it is old or has been subjected to harsh conditions.[1][5]
Peak tailing with high concentration samplesColumn overloadReduce the injection volume or dilute the sample.[5][8]
Distorted peaks in splitless injectionImproper initial oven temperature (solvent effect)Set the initial oven temperature 10-20°C below the boiling point of the sample solvent.[4][5]
Tailing with very clean samplesActive sites in the inlet or columnUse a highly deactivated liner and column. Consider "priming" the system by injecting a high-concentration standard to passivate active sites.[6][7][12]

Experimental Protocols

Here are detailed methodologies for key troubleshooting procedures.

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing at the desired length (typically 10-20 cm from the inlet end).[1]

  • Break the Column: Gently flex the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[1] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum to prevent contamination and leaks.

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C). Turn off the carrier gas.

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one.[1]

  • Remove Liner: Carefully remove the old inlet liner with forceps.

  • Install New Liner: Insert a new, deactivated liner of the appropriate geometry for your application.[1][7]

  • Reassemble Inlet: Reinstall the inlet nut and tighten it according to the manufacturer's specifications.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and check for leaks around the inlet nut.

  • Equilibrate System: Allow the system to equilibrate before running your next sample.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Always refer to your instrument manufacturer's manuals for specific instructions and safety precautions.

References

Technical Support Center: Analysis of 2,6,10-Trimethyltridecane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of mass spectrometry parameters for the detection of 2,6,10-trimethyltridecane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed by mass spectrometry?

A1: this compound is a saturated branched-chain hydrocarbon (C16H34)[1][2][3][4]. It is a volatile organic compound that can be found in various natural sources, including plants and insects, and is also of interest in geological and environmental studies as a biomarker[5]. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its identification and quantification due to its volatility and the detailed structural information that mass spectrometry provides[5].

Q2: What is the typical ionization method used for this compound analysis?

A2: Electron Ionization (EI) is the most common ionization method for the analysis of this compound by GC-MS. EI at 70 eV provides characteristic fragmentation patterns that are useful for structural elucidation and library matching.

Q3: What are the characteristic ions of this compound in an EI mass spectrum?

A3: The mass spectrum of this compound is characterized by a series of alkyl fragment ions. The most abundant ion (base peak) is typically observed at a mass-to-charge ratio (m/z) of 57[2]. Other significant ions are observed at m/z 43, 71, 85, etc., which are common fragments for saturated alkanes. The molecular ion (M+) at m/z 226.44 is often of very low abundance or not observed at all.

Q4: What type of GC column is recommended for the separation of this compound?

A4: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is typically used for the separation of this compound and other hydrocarbons. These columns provide good separation based on boiling point and are compatible with mass spectrometry.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Sensitivity / No Peak Detected 1. Inappropriate ionization mode or parameters.2. Low concentration of the analyte in the sample.3. Leaks in the GC-MS system.4. Improper GC temperature program.1. Ensure you are using Electron Ionization (EI) at 70 eV. Check the ion source tuning.2. Concentrate the sample or use a larger injection volume if possible.3. Perform a leak check on the GC inlet, column connections, and MS interface.4. Optimize the temperature program to ensure elution at a reasonable temperature.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column.2. Column overloading.3. Incompatible solvent for the injection.4. Incorrect GC flow rate.1. Deactivate the inlet liner or use a liner with glass wool. Condition the column.2. Dilute the sample or decrease the injection volume.3. Ensure the sample is dissolved in a non-polar solvent compatible with the column.4. Optimize the carrier gas flow rate (typically 1-2 mL/min for helium).
Inconsistent Retention Times 1. Fluctuations in GC oven temperature.2. Leaks in the carrier gas line.3. Changes in carrier gas flow rate.4. Column aging.1. Ensure the GC oven is properly calibrated and stable.2. Check for leaks in the gas lines and fittings.3. Verify and stabilize the carrier gas flow rate.4. Condition or replace the GC column if it is old or has been used extensively.
High Background Noise 1. Contamination in the carrier gas, solvent, or sample.2. Column bleed.3. Contaminated ion source.4. Leaks in the system admitting air.1. Use high-purity gas and solvents. Run a blank to check for contamination.2. Condition the column or operate at a lower final temperature.3. Clean the ion source according to the manufacturer's instructions.4. Perform a leak check; look for characteristic ions of air (m/z 28, 32, 40).[6]
Difficulty in Compound Identification 1. Poor quality mass spectrum.2. Co-eluting peaks.3. Incorrect mass spectral library search parameters.1. Tune the mass spectrometer to ensure good mass accuracy and resolution.2. Optimize the GC temperature program for better separation.3. Ensure you are using an appropriate mass spectral library (e.g., NIST) and that the search parameters are not too stringent.

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis. Optimization of these parameters is crucial for achieving the best results for your specific instrument and sample matrix.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane.

    • The concentration should be in the range of 1-100 ng/µL, depending on the sensitivity of the instrument.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • This program should be optimized based on the sample matrix and desired separation.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40 - 300.

    • Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

    • Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3 minutes).

Data Presentation

Key Mass Spectrometry and Chromatographic Data for this compound
Parameter Value Reference
Molecular Formula C16H34[1][2][3][4]
Molecular Weight 226.44 g/mol [2]
CAS Number 3891-99-4[2][3][4]
Base Peak (m/z) 57[2]
Other Major Fragments (m/z) 43, 71, 85, 99, 113, 127, 141, 155, 169, 183, 197NIST Spectral Data
Kovats Retention Index (Standard Non-polar) ~1463[2]

Visualization

Workflow for Optimization of Mass Spectrometry Parameters

OptimizationWorkflow Workflow for Optimizing MS Parameters for this compound Detection A Initial Setup (Standard GC-MS Conditions) B Inject Standard (this compound) A->B C Evaluate Initial Data (Peak Shape, S/N, Spectrum) B->C D Optimize Ion Source Parameters C->D Is Signal Optimal? E Adjust Source Temperature D->E No F Adjust Electron Energy G Optimize Mass Analyzer Parameters D->G Yes E->B F->B H Adjust Scan Speed G->H No J Final Method Validation G->J Yes H->B I Adjust Mass Range I->B K Analyze Samples J->K

References

Technical Support Center: Purification of Crude 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,6,10-trimethyltridecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a high-boiling, non-polar branched alkane, are fractional distillation and preparative chromatography (both gas and liquid). The choice of method depends on the required purity, the scale of the purification, and the nature of the impurities.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound typically arise from the synthesis process. Common synthesis methods, such as the alkylation of tridecane, can result in structural isomers (e.g., other trimethyltridecanes), unreacted starting materials, and byproducts with slightly different boiling points and polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for assessing the purity of this compound.[1] It allows for the separation of volatile and semi-volatile compounds and their identification based on their mass spectra and retention times.

Q4: Which purification method is best for achieving very high purity (>99.5%)?

A4: For achieving very high purity, preparative gas chromatography (preparative GC) is often the most suitable method. It offers high resolution for separating closely related isomers.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is generally not a suitable method for purifying this compound as it is a liquid at room temperature and has a low melting point.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor separation of isomers Insufficient column efficiency (not enough theoretical plates).- Use a longer fractionating column. - Pack the column with a more efficient packing material (e.g., structured packing). - Decrease the distillation rate to allow for better equilibrium between liquid and vapor phases.
Bumping or uneven boiling Superheating of the liquid.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. - Ensure the heating mantle is properly sized for the flask and provides even heating.
Product is contaminated with a lower-boiling impurity Distillation rate is too fast.- Slow down the distillation rate by reducing the heat input. - Ensure the condenser is efficiently cooling the vapor.
Product is contaminated with a higher-boiling impurity "Flooding" of the column where vapor flow is too high, carrying less volatile components up the column.- Reduce the heating rate to decrease the vapor velocity. - Ensure the column is not insulated too heavily.
No distillate is being collected at the expected boiling point Thermometer is placed incorrectly.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
System has a leak.- Check all joints and connections for a proper seal.
Preparative Chromatography (Liquid and Gas)
Issue Possible Cause Troubleshooting Steps
Poor separation of isomers (overlapping peaks) Incorrect stationary phase.- For preparative GC, a non-polar column (e.g., dimethyl polysiloxane) is a good starting point for these non-polar compounds.[2] - For preparative LC, a non-polar stationary phase like C18 or silica (B1680970) gel with a non-polar mobile phase (e.g., hexane) can be used.
Mobile phase/carrier gas flow rate is not optimal.- Optimize the flow rate to achieve the best balance between separation time and resolution.
Column is overloaded.- Reduce the amount of sample injected onto the column.
Peak tailing Active sites on the stationary phase interacting with the analyte.- For preparative LC, try a different stationary phase or add a small amount of a modifier to the mobile phase.
Sample is too concentrated.- Dilute the sample before injection.
Low recovery of the purified compound Compound is irreversibly adsorbed onto the column.- This is less likely for non-polar alkanes on a non-polar column but consider a different stationary phase if this is suspected.
Leaks in the system (especially for preparative GC).- Check all fittings and connections for leaks.
Inconsistent retention times Fluctuations in temperature or flow rate.- Ensure the column oven (for GC) or ambient temperature (for LC) is stable. - Check the gas/solvent delivery system for consistent flow.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Technique Typical Purity Achieved Throughput Advantages Disadvantages
Fractional Distillation 95-98%High- Suitable for large quantities. - Relatively low cost.- Lower resolution for isomers with very close boiling points. - Can be time-consuming.
Preparative Liquid Chromatography 98-99.5%Medium- Good for removing impurities with different polarities. - Can be automated.- Requires significant solvent usage. - Can be less effective for separating structurally similar, non-polar isomers.
Preparative Gas Chromatography >99.5%Low- High resolution for separating volatile isomers. - High purity achievable.- Limited to small sample sizes per run. - Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from isomers and other impurities with different boiling points.

Materials:

  • Crude this compound

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect the fraction that distills over at the boiling point of this compound (approximately 267 °C at atmospheric pressure).

  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography

Objective: To achieve high-purity this compound by separating it from closely related isomers.

Materials:

  • Crude this compound

  • Preparative gas chromatograph equipped with a fraction collector

  • Non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)

  • Helium or nitrogen carrier gas

  • Collection vials

Procedure:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., hexane).

  • Optimize the GC method on an analytical scale to determine the retention times of this compound and its impurities.

  • Set up the preparative GC with the appropriate temperature program and flow rate based on the analytical method.

  • Inject the crude sample onto the preparative GC column.

  • Program the fraction collector to collect the peak corresponding to the retention time of this compound.

  • Multiple injections may be necessary to obtain the desired amount of purified product.

  • Analyze the collected fraction by analytical GC-MS to confirm its purity.

Mandatory Visualization

Purification_Workflow Crude_Sample Crude this compound Purity_Analysis_1 Purity Analysis (GC-MS) Crude_Sample->Purity_Analysis_1 Fractional_Distillation Fractional Distillation Purity_Analysis_1->Fractional_Distillation >5% impurities Preparative_GC Preparative GC Purity_Analysis_1->Preparative_GC <5% impurities or high purity needed Purity_Analysis_2 Purity Analysis (GC-MS) Fractional_Distillation->Purity_Analysis_2 Purity_Analysis_3 Purity Analysis (GC-MS) Preparative_GC->Purity_Analysis_3 High_Purity_Product High Purity Product (>99.5%) Moderate_Purity_Product Moderate Purity Product (95-98%) Purity_Analysis_2->Moderate_Purity_Product Purity_Analysis_3->High_Purity_Product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Logic cluster_distillation Fractional Distillation Troubleshooting cluster_chromatography Preparative Chromatography Troubleshooting Start_D Poor Separation? Check_Column Increase Column Efficiency Start_D->Check_Column Check_Rate Decrease Distillation Rate Start_D->Check_Rate Start_C Overlapping Peaks? Check_Phase Optimize Stationary/Mobile Phase Start_C->Check_Phase Check_Load Reduce Sample Load Start_C->Check_Load

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Stability and Degradation of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,10-trimethyltridecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound in soil?

While specific studies on this compound are limited, based on structurally similar branched alkanes like pristane (B154290) and phytane (B1196419), the primary degradation pathways are expected to be microbial oxidation. These include:

  • Mono-terminal oxidation: Oxidation at one of the terminal methyl groups, leading to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid.

  • Di-terminal oxidation: Oxidation at both ends of the molecule.

  • Sub-terminal oxidation: Oxidation occurring at a carbon atom within the main chain.

Mycobacterium and Rhodococcus species are among the microorganisms known to degrade branched alkanes through these pathways.[1]

Q2: What are the key environmental factors influencing the degradation rate of this compound in the field?

The degradation of this compound in soil is influenced by a combination of factors that affect microbial activity and the bioavailability of the compound. These include:

  • Temperature: Higher temperatures generally increase the rate of microbial metabolism and thus accelerate degradation.[2]

  • Moisture: Adequate soil moisture is crucial for microbial activity. Both overly dry and waterlogged conditions can inhibit degradation.

  • Soil pH: The optimal pH for the degradation of similar alkanes can vary depending on the microbial populations present. Some studies have investigated alkane degradation in acidic soils.[3]

  • Oxygen Availability: Aerobic degradation is generally faster than anaerobic degradation for alkanes.[4]

  • Nutrient Availability: The presence of nutrients like nitrogen and phosphorus is essential for microbial growth and metabolism.

  • Organic Matter Content: Soil organic matter can affect the sorption and bioavailability of hydrophobic compounds like this compound.

Q3: Is this compound susceptible to abiotic degradation under field conditions?

Abiotic degradation pathways for alkanes like this compound are generally considered to be slow under typical field conditions compared to biodegradation. Potential abiotic processes include:

  • Photodegradation: Direct degradation by sunlight is likely to be minimal for this compound in soil, as it will not be exposed to significant light below the immediate surface.

  • Hydrolysis: As an alkane, this compound is not susceptible to hydrolysis.

  • Oxidation: Abiotic oxidation can occur but is typically a very slow process in the environment.

Therefore, microbial degradation is the primary mechanism for the dissipation of this compound in the environment.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed in Field/Microcosm Studies

Q: We are not observing the expected degradation of this compound in our soil microcosm experiment. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Environmental Conditions Verify that the temperature, moisture content, and pH of your soil are within the optimal range for microbial activity. Adjust conditions as necessary.
Nutrient Limitation Analyze the soil for essential nutrients (nitrogen, phosphorus). Amend the soil with a suitable nutrient source if deficiencies are found.
Low Bioavailability Ensure the compound is well-mixed with the soil. The presence of high organic matter might lead to strong sorption, reducing bioavailability.
Lack of Competent Microorganisms The native microbial population may not have the capacity to degrade this compound. Consider bioaugmentation with known alkane-degrading microbial consortia.
Toxicity High concentrations of the compound or co-contaminants may be toxic to the degrading microorganisms. Test a range of concentrations to identify any inhibitory effects.
Issue 2: Poor Recovery of this compound from Soil Samples

Q: Our analytical results show low and variable recovery of this compound from spiked soil samples. How can we improve our extraction efficiency?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Ensure you are using a non-polar solvent suitable for extracting hydrophobic compounds from your soil type. A mixture like hexane (B92381):acetone (1:1) is often effective.
Incomplete Extraction Increase the extraction time or use a more vigorous extraction method such as Soxhlet or ultrasonic extraction.[5]
Matrix Effects High organic matter content can interfere with extraction. Consider using a cleanup step, such as solid-phase extraction (SPE) with silica (B1680970) gel, to remove interfering substances.[5]
Analyte Volatility Although this compound has a relatively high boiling point, losses can occur during sample concentration steps. Use a gentle stream of nitrogen and avoid excessive heat.
Issue 3: Contamination and Ghost Peaks in GC-MS Analysis

Q: We are observing extraneous peaks (ghost peaks) in our GC-MS chromatograms, even in blank runs. What is the source of this contamination?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Syringe Thoroughly clean the injection syringe between samples and blanks.
Septum Bleed Particles from a worn-out septum can enter the inlet. Replace the septum regularly.
Contaminated Inlet Liner Non-volatile residues can accumulate in the liner. Replace the inlet liner.
Carryover from Previous Injections Run several solvent blanks after high-concentration samples to ensure the system is clean.
Contaminated Carrier Gas or Gas Lines Ensure high-purity carrier gas and check for leaks or contaminated tubing.

Quantitative Data

Due to the limited availability of specific degradation data for this compound, the following table provides a summary of degradation information for structurally related isoprenoid alkanes, which can serve as a proxy.

Table 1: Biodegradation of Isoprenoid Alkanes in Laboratory Studies

CompoundMicroorganismConditionsDegradation ExtentReference
PhytaneMycobacterium ratisbonense SD4Nitrogen-starvedSignificant degradation and metabolite accumulation[6]
PristaneRhodococcus ruberAerobicCatabolized via mono- and di-terminal oxidation[7]
Dodecane (n-alkane)Rhodococcus sp. Q155°C>60% mineralization in 102 days[8]
Hexadecane (n-alkane)Rhodococcus sp. Q155°C~50% mineralization in 102 days[8]

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound in soil.

1. Materials and Reagents:

  • Test soil, sieved (<2 mm)

  • This compound (analytical standard)

  • Suitable solvent (e.g., hexane)

  • Incubation vessels (e.g., glass flasks)

  • Sterile water

  • Extraction solvent (e.g., hexane:acetone 1:1)

  • Anhydrous sodium sulfate

  • GC-MS system

2. Experimental Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 25°C) for one week to stabilize the microbial community.

  • Spiking: Prepare a stock solution of this compound in hexane. Add the stock solution to the soil to achieve the desired concentration. Mix thoroughly to ensure even distribution and allow the solvent to evaporate in a fume hood.

  • Incubation: Transfer a known amount of the spiked soil into replicate incubation flasks. Include control flasks with sterilized (e.g., autoclaved) soil to assess abiotic degradation. Incubate the flasks in the dark at a constant temperature.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days), sacrifice replicate flasks for analysis.

  • Extraction: Extract the soil samples with hexane:acetone (1:1) using sonication or Soxhlet extraction. Dry the extract over anhydrous sodium sulfate.

  • Analysis: Concentrate the extract and analyze by GC-MS.

Protocol 2: Sample Preparation for GC-MS Analysis of Soil Samples

1. Extraction:

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the extracts.

2. Cleanup (if necessary):

  • Pass the combined extract through a glass column packed with activated silica gel to remove polar interferences.

  • Elute the alkanes with hexane.

3. Concentration:

  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard before GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_prep Soil Sieving & Moisture Adjustment spiking Spiking with This compound soil_prep->spiking incubation Incubation at Controlled Temperature spiking->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup gcms GC-MS Analysis cleanup->gcms quantification Quantification gcms->quantification kinetics Degradation Kinetics quantification->kinetics

Caption: Workflow for a typical soil degradation study.

Degradation_Pathway cluster_oxidation Microbial Oxidation cluster_mineralization Further Degradation compound This compound alcohol Primary Alcohol compound->alcohol Mono-terminal Oxidation aldehyde Aldehyde alcohol->aldehyde acid Carboxylic Acid aldehyde->acid mineralization CO2 + H2O + Biomass acid->mineralization β-oxidation

Caption: Postulated primary biodegradation pathway.

Troubleshooting_Logic start Inconsistent Degradation? env_check Check Environmental Conditions? start->env_check nutrient_check Check Nutrients? env_check->nutrient_check No solution1 Adjust T, pH, Moisture env_check->solution1 Yes bioavail_check Check Bioavailability? nutrient_check->bioavail_check No solution2 Amend with N, P nutrient_check->solution2 Yes microbe_check Sufficient Microbes? bioavail_check->microbe_check No solution3 Improve Mixing bioavail_check->solution3 Yes solution4 Bioaugmentation microbe_check->solution4 Yes

Caption: Troubleshooting logic for degradation issues.

References

common contaminants in 2,6,10-trimethyltridecane synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6,10-Trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a branched-chain alkane with the molecular formula C16H34.[1][2] Proper purification is critical to ensure the compound's suitability as a reference standard, solvent, or precursor in further organic synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I might encounter during the synthesis of this compound?

A1: Contaminants in the synthesis of this compound typically originate from the starting materials, side reactions, or incomplete reactions. The most common synthetic route is the catalytic hydrogenation of an unsaturated precursor, such as an alkene or alkyne.[3][4] Therefore, you can expect the following impurities:

  • Unreacted Starting Materials: If you are synthesizing this compound via the hydrogenation of a C16 alkene precursor (e.g., 2,6,10-trimethyltridecene), incomplete hydrogenation will leave traces of this alkene in your final product.

  • Partially Hydrogenated Intermediates: If your precursor has multiple double or triple bonds, you may find partially saturated intermediates.

  • Isomers: Isomerization of the double bond in the starting material or, less commonly, of the carbon skeleton can occur during hydrogenation, leading to isomers of the final product.

  • Catalyst Residues: Heterogeneous catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used.[5] Fine particles of the catalyst can remain suspended in the product. Leaching of the metal from the support is also a possibility.[6]

  • Solvent and Reagent Residues: Solvents used during the reaction (e.g., ethanol (B145695), ethyl acetate, hexane) and workup may be present.

  • Side-Products: Depending on the synthesis route, other side-products may form. For example, if using the Wurtz reaction with mixed alkyl halides, a mixture of alkanes can be produced.[3]

Q2: My GC-MS analysis shows a peak with a mass corresponding to C16H32. What is this, and how can I remove it?

A2: A peak with the molecular formula C16H32 strongly suggests the presence of an unreacted alkene precursor (2,6,10-trimethyltridecene). This is a common issue resulting from incomplete hydrogenation.

Confirmation: You can confirm the presence of an alkene using a simple chemical test:

  • Bromine Water Test: The addition of a few drops of bromine water (an orange solution) to a sample of your product will result in the disappearance of the orange color if an alkene is present.[7]

Removal Protocol: There are two primary methods to remove the residual alkene:

  • Repeat the Hydrogenation: The most straightforward approach is to re-subject the product to the hydrogenation conditions.

  • Oxidative Workup: A dilute solution of potassium permanganate (B83412) (KMnO4) can be used to oxidize the alkene to a diol. This more polar compound can then be easily removed by column chromatography on silica (B1680970) gel.

Experimental Protocol: Re-hydrogenation

  • Dissolve the Product: Dissolve the impure this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add Catalyst: Add a fresh portion of the hydrogenation catalyst (e.g., 10% Pd/C, 5 mol%).

  • Hydrogen Atmosphere: Place the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions, while a Parr shaker is used for higher pressures).[8]

  • Stir: Stir the reaction mixture vigorously for several hours or until GC-MS analysis shows complete consumption of the alkene.

  • Filter and Concentrate: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the purified product.

Q3: I see fine black particles in my final product. How can I remove the hydrogenation catalyst?

A3: The fine black particles are almost certainly the heterogeneous catalyst (e.g., Pd/C) used in the hydrogenation step. It is crucial to remove these as they can interfere with subsequent reactions.

Removal Protocol: Filtration

  • Dilute the Product: Dilute your product in a low-boiling point, non-polar solvent like hexane (B92381) or diethyl ether. This reduces the viscosity and aids filtration.

  • Prepare a Filtration Pad: Prepare a short column in a pipette or a small funnel with a plug of cotton or glass wool at the bottom. Add a layer of Celite (diatomaceous earth) or silica gel (2-3 cm).

  • Filter: Pass the diluted product through the Celite/silica pad. The fine catalyst particles will be adsorbed onto the stationary phase.

  • Wash: Wash the pad with additional fresh solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrates and remove the solvent under reduced pressure.

Q4: How can I remove polar impurities, such as a starting alcohol or byproducts from a Grignard reaction?

A4: Polar impurities are best removed using liquid-liquid extraction or column chromatography. Since this compound is a non-polar alkane, it will have very different solubility and adsorption properties compared to polar contaminants.

Experimental Protocol: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a non-polar solvent like hexane as the eluent.

  • Load the Sample: Dissolve your impure product in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute: Begin eluting the column with hexane. The non-polar this compound will travel down the column quickly. The more polar impurities will be retained on the silica gel.

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Method Summary

Contaminant TypeIdentification MethodRecommended Removal TechniquePurity Achieved
Unreacted Alkene GC-MS, Bromine TestRe-hydrogenation, Column Chromatography>99%
Catalyst Particles Visual InspectionFiltration through Celite/Silica>99.5%
Polar Impurities TLC, GC-MSColumn Chromatography, Liquid-Liquid Extraction>99%
Solvent Residues NMR, GC-MSHigh-vacuum evaporation, Distillation>99.8%

Visual Guides

precursor C16 Isoprenoid Alkene (e.g., Trimethyltridecene) reaction Catalytic Hydrogenation precursor->reaction reagents H₂, Catalyst (Pd/C, Pt, or Ni) reagents->reaction product Crude this compound reaction->product contaminant1 Unreacted Alkene reaction->contaminant1 Incomplete Reaction contaminant2 Catalyst Residue reaction->contaminant2 Carryover purification Purification (Filtration, Chromatography) product->purification final_product Pure this compound purification->final_product contaminant3 Solvent Residue purification->contaminant3 Carryover

Caption: Synthesis and Contamination Workflow.

start Analyze Crude Product (GC-MS) check_alkene Alkene Peak (C16H32) Present? start->check_alkene check_particles Visible Particles Present? check_alkene->check_particles No rehydrogenate Re-run Hydrogenation check_alkene->rehydrogenate Yes check_polar Polar Impurities (TLC/GC-MS)? check_particles->check_polar No filter_celite Filter through Celite check_particles->filter_celite Yes chromatography Column Chromatography check_polar->chromatography Yes end_node Pure Product check_polar->end_node No rehydrogenate->check_particles filter_celite->check_polar chromatography->end_node

Caption: Troubleshooting and Purification Logic.

References

Technical Support Center: Enhancing the Resolution of 2,6,10-Trimethyltridecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving isomers of 2,6,10-trimethyltridecane using chromatographic techniques. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the resolution of its isomers important?

A1: this compound is a branched-chain alkane (C16H34) of significant interest in various scientific fields.[1][2][3][4] In entomology, it is a component of the cuticular hydrocarbon profile of insects, playing a role in chemical communication.[1] Its presence and isomeric ratio can also serve as a biomarker in petroleum analysis and food safety, for instance, in identifying contamination.[1] The separation of its isomers is crucial because different isomers can have distinct biological activities or can be indicative of different origins or processes.

Q2: What are the primary chromatographic techniques used for analyzing this compound isomers?

A2: Gas chromatography-mass spectrometry (GC-MS) is the principal analytical method for identifying and quantifying this compound and its isomers.[1] The high efficiency of capillary GC columns is essential for separating these closely related compounds.[5] While less common for this specific compound, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), especially when dealing with derivatized isomers or complex matrices, can also be employed.[6]

Q3: What are the main challenges in separating isomers of this compound?

A3: The primary challenge lies in the subtle structural differences between the isomers, which result in very similar physicochemical properties and, consequently, similar retention times in chromatography. Achieving baseline separation requires highly selective and efficient chromatographic systems. For stereoisomers, which have identical physical properties in a non-chiral environment, separation is particularly difficult and often requires specialized chiral stationary phases or derivatization.

Q4: How can I improve the resolution of this compound isomers in Gas Chromatography (GC)?

A4: To enhance resolution in GC, you can optimize several parameters:

  • Column Selection : Employing long capillary columns (up to 300 meters), columns with a small inner diameter (as low as 100 µm), and a thin stationary phase film can significantly increase separation efficiency.[5]

  • Stationary Phase : The choice of stationary phase is critical. Non-polar phases like squalane (B1681988) and Apiezon L are commonly used.[2][7] For specific isomer separations, liquid crystal stationary phases can offer unique selectivity based on molecular shape.[5][8]

  • Temperature Programming : A slow, optimized temperature ramp can improve the separation of closely eluting isomers.

  • Carrier Gas Flow Rate : Operating at the optimal linear velocity for the carrier gas (e.g., helium or hydrogen) will maximize column efficiency.

Q5: Are there specific GC columns recommended for separating hydrocarbon isomers?

A5: Yes, for hydrocarbon isomer separations, high-efficiency capillary columns are recommended. Non-polar stationary phases are a good starting point. The NIST Chemistry WebBook lists retention data for this compound on phases such as Squalane, Apiezon L, and SE-30.[2][7] For particularly challenging separations, columns with liquid crystal stationary phases are known for their high selectivity towards isomers with different shapes.[8]

Q6: Can derivatization be used to enhance the separation of this compound stereoisomers?

A6: While this compound itself is a saturated alkane and not readily derivatized, related compounds with functional groups, such as the corresponding alcohol (6,10,14-trimethylpentadecan-2-ol), can be derivatized to enable chiral separation. For example, the alcohol can be converted to diastereomeric esters using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.

Problem Potential Cause Recommended Solutions
Poor Resolution or Peak Co-elution Suboptimal column selectivity or efficiency.Change Stationary Phase: Switch to a column with a different selectivity (e.g., from a standard non-polar to a liquid crystal phase).[8][10] Optimize Temperature Program: Use a slower temperature ramp to increase the time isomers spend interacting with the stationary phase. Increase Column Length/Decrease Diameter: Use a longer column or a column with a smaller internal diameter to increase the overall number of theoretical plates (efficiency).[10]
Peak Tailing Active sites in the inlet liner or column; column contamination.Use an Ultra Inert Liner: Ensure the inlet liner is deactivated to prevent interactions with analytes.[11] Clip the Column: Remove the first 0.5-1 meter of the column to eliminate contamination at the head. Check for Leaks: Air leaks can cause column degradation and active sites.[11][12]
Peak Fronting Column overload; injection issues.Dilute the Sample: Reduce the concentration of the sample being injected.[10] Check Injection Technique: Ensure the injection volume and speed are appropriate for the inlet and column capacity. Peak fronting can sometimes look like a shark fin and is often related to the injection.[11]
No Peaks Detected Syringe or autosampler issue; no sample injected.Verify Injection: Check that the syringe is properly installed and that there is a puncture mark on the vial septum.[11] Check Sample Volume: Ensure there is sufficient sample in the vial for the autosampler to draw from.[11]
High Background Noise Contaminated carrier gas; column bleed; leaks.Use Gas Filters: Install high-purity gas filters to remove oxygen, moisture, and hydrocarbons from the carrier gas.[11][12] Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove bleed products. Check for Leaks: Use an electronic leak detector to check all fittings, especially after column installation.[12]

Quantitative Data Summary

The Kovats Retention Index (RI) is a standardized measure of a compound's retention time, which helps in comparing results across different systems. Below is a summary of reported RIs for this compound on various non-polar stationary phases.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)Reference
SqualaneCapillaryCustom Program1450Petrov, 1984[2]
Apiezon LCapillaryCustom Program1442Douglas, Blumer, et al., 1971[2]
SE-30Capillary2001463Shlyakhov, 1984[7]
Apiezon LCapillary2001446Shlyakhov, 1984[7]
SE-30Packed1501461Shlyakhov, Anvaer, et al., 1975[7]
Apiezon LPacked1301448Shlyakhov, Anvaer, et al., 1975[7]

Experimental Protocols

Protocol: GC-MS Analysis of this compound Isomers

This protocol provides a general framework for the analysis. Optimization will be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation (Dilute-and-Shoot)

For samples where this compound is in a relatively clean matrix (e.g., a solvent extract), a simple dilution is often sufficient.

  • Accurately weigh or measure a known amount of the sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Dilute the sample to a final concentration within the linear range of the instrument (e.g., 1-100 ng/µL).

  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent GC or equivalent.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Column: A high-resolution capillary column, e.g., HP-5ms (30 m x 0.25 mm x 0.25 µm) or a column with a liquid crystal stationary phase for enhanced isomer selectivity.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The characteristic m/z top peak is 57.[3]

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Integrate the peak areas of the resolved isomers for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sampling Sample Collection dissolution Dissolution in Solvent (e.g., Hexane) sampling->dissolution dilution Serial Dilution dissolution->dilution vialing Transfer to Vial dilution->vialing injection Autosampler Injection vialing->injection separation GC Capillary Column Separation injection->separation ionization EI Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Retention Time & Mass Spec) chromatogram->identification quantification Isomer Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

troubleshooting_workflow start Start: Poor Peak Resolution check_efficiency Is Column Efficiency Sufficient? start->check_efficiency increase_efficiency Increase Efficiency: - Use longer column - Use smaller ID column - Optimize flow rate check_efficiency->increase_efficiency No check_selectivity Is Stationary Phase Selectivity Optimal? check_efficiency->check_selectivity Yes increase_efficiency->check_selectivity change_phase Change Stationary Phase: - Try different non-polar phase - Consider liquid crystal phase check_selectivity->change_phase No optimize_temp Optimize Temperature Program: - Slower ramp rate - Isothermal segments check_selectivity->optimize_temp Yes change_phase->optimize_temp end_resolved Resolution Achieved optimize_temp->end_resolved

Caption: Troubleshooting decision tree for poor chromatographic resolution.

References

Technical Support Center: Quantification of 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 2,6,10-trimethyltridecane using calibration curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Calibration Curve Issues

Question: My calibration curve for this compound has a poor coefficient of determination (R² < 0.99). What are the potential causes and how can I troubleshoot this?

Answer: A low R² value indicates poor linearity, which can stem from several factors. Here's a step-by-step guide to diagnose and resolve the issue:

  • Standard Preparation: Inaccurate preparation of calibration standards is a common source of error.

    • Troubleshooting:

      • Ensure the purity of the this compound standard.

      • Use calibrated pipettes and balances for accurate dilutions.

      • Prepare fresh standards and verify their concentrations. It is good practice to prepare standards from a common stock solution.[1]

  • Instrumental Parameters: Suboptimal Gas Chromatography-Mass Spectrometry (GC-MS) conditions can lead to inconsistent responses.

    • Troubleshooting:

      • Injector Temperature: An inadequate injector temperature can cause incomplete volatilization of this compound. For high molecular weight hydrocarbons, a higher inlet temperature (e.g., 280-300°C) is often necessary.

      • Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to high background noise and interfering peaks.[2] Use a column with low bleed characteristics (e.g., a DB-5ms).

      • Carrier Gas Flow Rate: An inconsistent flow rate can affect retention time and peak shape. Ensure a constant flow of the carrier gas, typically helium.

  • Matrix Effects: The sample matrix can enhance or suppress the analyte signal, leading to non-linearity.[3][4]

    • Troubleshooting:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples. This helps to compensate for matrix effects.[4]

      • Sample Dilution: Diluting the sample can minimize the influence of interfering matrix components.

      • Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances before GC-MS analysis.[5][6][7]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear.

    • Troubleshooting:

      • Extend the calibration range to include lower concentrations and check for linearity in that range.

      • If necessary, dilute samples that are expected to have high concentrations of this compound.

Question: I am observing significant signal suppression or enhancement in my samples compared to my standards. What is causing this and how can I correct for it?

Answer: Signal suppression or enhancement is a classic example of a matrix effect, where components in the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer.

  • Causes:

    • Co-eluting Compounds: Other molecules from the sample matrix that elute at the same retention time as this compound can compete for ionization, leading to a suppressed signal.

    • Matrix Enhancement: In some cases, matrix components can "protect" the analyte in the hot injector, leading to a larger than expected signal.[3][4]

  • Troubleshooting:

    • Internal Standard: The use of a suitable internal standard is the most effective way to correct for matrix effects. The internal standard should be chemically similar to the analyte and added to all samples and standards at a constant concentration. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used. For hydrocarbon analysis, deuterated alkanes like n-dodecane-d26 or hexadecane-d34 (B103118) are good candidates.[8][9][10]

    • Chromatographic Separation: Optimize your GC method to separate this compound from interfering matrix components. This may involve adjusting the temperature program or using a different GC column.

    • Sample Preparation: As mentioned previously, thorough sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove many interfering compounds.[6][7]

Question: My retention time for this compound is shifting between runs. What could be the reason?

Answer: Retention time shifts can compromise the identification and quantification of your analyte.

  • Causes:

    • Inconsistent GC Oven Temperature: Fluctuations in the oven temperature program will directly affect retention times.

    • Carrier Gas Flow Rate Variations: Changes in the carrier gas flow rate will alter the speed at which the analyte travels through the column.

    • Column Degradation: Over time, the stationary phase of the GC column can degrade, leading to changes in retention characteristics.

    • Sample Matrix Effects: High concentrations of matrix components can sometimes interact with the column and slightly alter retention times.

  • Troubleshooting:

    • Instrument Maintenance: Regularly check and calibrate your GC oven temperature and ensure the carrier gas flow is stable.

    • Column Conditioning: Properly condition a new column before use and periodically bake out the column at a high temperature to remove contaminants.

    • Use of an Internal Standard: An internal standard with a retention time close to that of this compound can be used to normalize retention times. The NIST WebBook provides Kovats retention index data for this compound on various stationary phases, which can help in selecting a suitable internal standard and predicting its retention behavior.[11][12]

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard - n-Dodecane-d26)Response Ratio (Analyte Area / IS Area)
1015,2341,510,8760.010
5076,1701,525,3450.050
100151,8901,505,6780.101
250380,2251,515,4320.251
500755,9801,498,7650.504
10001,520,3401,509,8761.007

Note: This is example data and actual values will vary depending on the instrument and method conditions.

Experimental Protocols

1. Sample Preparation for this compound in Human Plasma

This protocol describes a liquid-liquid extraction (LLE) procedure for the extraction of this compound from human plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL n-dodecane-d26 in methanol).

  • Protein Precipitation: Add 1 mL of cold acetone (B3395972) to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a clean glass tube. Add 2 mL of n-hexane and vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper hexane (B92381) layer to a new glass tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

2. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent.[13]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[13]

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[13]

  • Inlet Temperature: 280 °C.[13]

  • Injection Mode: Splitless.[13]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: Monitor ions m/z 57, 71, 85. The NIST WebBook provides the full mass spectrum.[11]

    • n-Dodecane-d26 (Internal Standard): Monitor ions m/z 66, 82.[8]

Visualizations

Troubleshooting_Workflow start Poor Calibration Curve (R² < 0.99) check_standards Verify Standard Preparation - Purity - Accuracy - Freshness start->check_standards check_instrument Review GC-MS Parameters - Injector Temp - Column Bleed - Flow Rate check_standards->check_instrument Standards OK remake_standards Prepare Fresh Standards check_standards->remake_standards Error Found check_matrix Investigate Matrix Effects - Signal Suppression/Enhancement check_instrument->check_matrix Parameters OK optimize_method Optimize GC-MS Method check_instrument->optimize_method Issue Identified end_ok Calibration Curve Acceptable check_matrix->end_ok No Significant Effect address_matrix Implement Corrective Actions - Matrix-Matched Standards - Sample Cleanup (SPE) - Use Internal Standard check_matrix->address_matrix Effect Confirmed remake_standards->start optimize_method->start address_matrix->start

Caption: A troubleshooting workflow for addressing poor calibration curve linearity.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Issues cause1 Inaccurate Standard Preparation effect1 Poor Linearity (Low R²) cause1->effect1 effect4 Inaccurate Quantification cause1->effect4 cause2 Suboptimal GC-MS Parameters cause2->effect1 effect3 Retention Time Shifts cause2->effect3 cause2->effect4 cause3 Matrix Effects cause3->effect1 effect2 Signal Suppression/ Enhancement cause3->effect2 cause3->effect3 cause3->effect4 cause4 Detector Saturation cause4->effect1 cause4->effect4

Caption: Logical relationships between causes and effects in calibration curve issues.

References

Technical Support Center: Long-Term Storage of 2,6,10-Trimethyltridecane Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage solutions for 2,6,10-trimethyltridecane standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

For long-term storage, it is recommended to store this compound standards in a cool, dry, and dark environment.[1] To prevent potential degradation and evaporation, a refrigerator at 2°C to 8°C is advisable.[1][2] While this compound has a low volatility and a high boiling point (266.9°C at 760 mmHg), maintaining a consistent, cool temperature helps ensure stability.[3]

Q2: What type of container should I use for storing this compound standards?

For optimal long-term storage, especially after the original container has been opened, it is best to use amber glass vials with PTFE-lined screw caps (B75204) or Mininert® valves.[1][4] Amber glass protects the standard from light, which can cause degradation of photosensitive compounds.[1][5] Glass is preferred over plastic as it is chemically inert and less likely to react with or absorb the standard.[1] Ensure the container is well-sealed to prevent evaporation and contamination.[1]

Q3: Can I freeze my this compound standard?

While freezing is a common practice for highly volatile compounds, it may not be necessary for this compound due to its low volatility.[3][5] However, if you choose to freeze the standard (at temperatures between -25°C and -10°C), ensure that the solvent is suitable for freezing temperatures and that the vial is properly sealed to prevent the ingress of moisture upon thawing.[2] Some compounds can fall out of solution when frozen; if this occurs, allow the standard to return to room temperature and sonicate for 10-15 minutes to ensure all components are redissolved before use.[5]

Q4: How does light exposure affect the stability of this compound?

Q5: What are the potential degradation pathways for this compound during long-term storage?

As a branched-chain alkane, this compound is relatively stable.[3] However, over extended periods, oxidation can be a potential degradation pathway, especially in the presence of oxygen and light. This could lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids. Studies on similar branched alkanes like pristane (B154290) show that biodegradation can occur via terminal and sub-terminal oxidation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in concentration of the standard Evaporation due to improper sealing or high storage temperature.Ensure vials have tight-fitting caps with PTFE septa.[1] Store at recommended refrigerated temperatures (2°C to 8°C).[1] Minimize headspace in the vial by transferring to a smaller vial if a large amount of the standard has been used.[4]
Appearance of unexpected peaks in chromatogram Contamination or degradation of the standard.Review handling procedures to avoid contamination. Check for signs of degradation by comparing with a freshly prepared standard. Consider potential oxidation and protect from light and air.[1][5]
Precipitate observed in the standard solution The compound has fallen out of solution, possibly due to low temperatures.Allow the vial to warm to room temperature. Sonicate the solution for 10-15 minutes to redissolve the precipitate.[5]
Inconsistent analytical results Improper storage or handling leading to changes in the standard.Always store the standard in a designated, temperature-controlled location.[1] Allow the standard to equilibrate to room temperature before use. Ensure proper mixing of the solution before taking an aliquot.

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound Standards

This protocol outlines a general procedure to assess the stability of this compound standards under different storage conditions.

1. Objective: To determine the long-term stability of a this compound standard solution by monitoring its concentration over time under various storage conditions.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane, isooctane)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Refrigerator (2°C to 8°C)

  • Freezer (-20°C)

  • Laboratory benchtop (ambient temperature, protected from direct light)

3. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable high-purity solvent. From the stock solution, prepare a series of working standards at a lower concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage: Aliquot the working standard solution into multiple amber glass vials, filling them to minimize headspace. Tightly cap the vials.

  • Storage Conditions: Divide the vials into three sets and store them under the following conditions:

    • Set A: Refrigerator (2°C to 8°C)

    • Set B: Freezer (-20°C)

    • Set C: Room temperature (20-25°C), in a dark cabinet or drawer.

  • Time Points: Designate specific time points for analysis, for example: T=0 (initial analysis), T=1 month, T=3 months, T=6 months, T=12 months, and T=24 months.

  • Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature. Analyze the concentration of this compound using a validated GC method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (T=0). A significant change in concentration (e.g., >5%) may indicate degradation or instability under that storage condition.

4. Data Presentation: Summarize the results in a table showing the percentage of the initial concentration remaining at each time point for each storage condition.

Storage ConditionT=0T=1 monthT=3 monthsT=6 monthsT=12 monthsT=24 months
Refrigerator (2-8°C) 100%
Freezer (-20°C) 100%
Room Temperature (20-25°C) 100%

Visualizations

StorageTroubleshooting start Inconsistent Analytical Results with Standard check_conc Is the concentration of the standard consistent? start->check_conc check_peaks Are there unexpected peaks in the chromatogram? check_conc->check_peaks No evaporation Potential Evaporation check_conc->evaporation Yes check_precipitate Is there a visible precipitate in the solution? check_peaks->check_precipitate No degradation Potential Degradation/Contamination check_peaks->degradation Yes storage_ok Review experimental procedure for other sources of error. check_precipitate->storage_ok No solubility Potential Solubility Issue check_precipitate->solubility Yes solution_evap Action: Check vial seal. Use smaller vials to minimize headspace. Store at 2-8°C. evaporation->solution_evap solution_degrad Action: Use amber vials. Store in the dark. Prepare fresh standard. degradation->solution_degrad solution_sol Action: Warm to room temperature. Sonicate for 15 minutes. solubility->solution_sol

Caption: Troubleshooting workflow for inconsistent analytical results.

StorageDecisionTree start Select Storage for this compound Standard opened Has the original container been opened? start->opened long_term_unopened Store in original unopened container at 2-8°C, protected from light. opened->long_term_unopened No transfer Transfer to smaller amber glass vials with PTFE-lined caps. opened->transfer Yes short_term Is storage for short-term use (< 6 months)? refrigerate Store at 2-8°C in the dark. short_term->refrigerate Yes freeze For very long-term (>2 years), consider freezing at -20°C if solvent is suitable. short_term->freeze No transfer->short_term

References

Validation & Comparative

Comparative Analysis of 2,6,10-Trimethyltridecane Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 2,6,10-trimethyltridecane isomers. While the compound is recognized for its role as a semiochemical in insects and as a volatile organic compound in plants, specific studies detailing the differential effects of its various stereoisomers are not publicly available.

This compound, a branched-chain alkane, possesses multiple chiral centers, leading to the existence of several stereoisomers. It is a well-established principle in pharmacology and chemical ecology that different stereoisomers of a molecule can exhibit distinct biological activities. This is due to the specific three-dimensional arrangements of atoms, which dictate how a molecule interacts with biological receptors and enzymes.

Despite the theoretical importance of stereochemistry to the function of this compound, current research has not provided the quantitative data necessary for a direct comparison of its isomers. The compound has been identified as a component of the cuticular hydrocarbon profile in various insect species, where it is believed to play a role in chemical communication. Additionally, it is emitted by some plants in response to herbivory, suggesting a function in plant defense mechanisms. However, these studies have generally not differentiated between the specific isomers of this compound.

The Significance of Stereoisomerism in Biological Activity

The differential biological activity of stereoisomers is a fundamental concept in drug development and chemical ecology. For instance, the activity of many pharmaceutical drugs is dependent on a specific enantiomer, with the other being inactive or even causing adverse effects. Similarly, in the realm of insect pheromones, the response of a target species is often highly specific to a particular stereoisomer or a precise ratio of isomers.

A logical workflow for investigating the comparative biological activity of this compound isomers would involve several key stages, from synthesis to bioassays.

Figure 1. A generalized experimental workflow for the comparative biological evaluation of chemical isomers.

Future Research Directions

To address the current knowledge gap, future research should focus on the stereoselective synthesis of the individual isomers of this compound. Once pure isomers are obtained, a battery of bioassays can be employed to quantitatively assess their biological activities.

For insect chemical ecology studies, the following experimental protocols would be relevant:

  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples gas chromatography with EAG to identify which specific compounds in a mixture elicit an antennal response.

  • Behavioral Assays: Wind tunnel or olfactometer assays can be used to determine the behavioral response (attraction, repulsion, etc.) of insects to individual isomers.

For studies investigating its role as a plant volatile, protocols could include:

  • Antimicrobial Assays: Testing the inhibitory effects of each isomer against various plant pathogens.

  • Herbivore Feeding Assays: Evaluating the deterrent or attractive effects of the isomers on herbivorous insects.

Until such studies are conducted and the resulting data is published, a comprehensive comparison guide on the biological activity of this compound isomers cannot be compiled. The scientific community awaits further research to elucidate the specific roles of these fascinating and ecologically important molecules.

Comparative Guide to the Quantification of 2,6,10-Trimethyltridecane: A New Validated Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, validated analytical method for the quantification of 2,6,10-trimethyltridecane against a conventional method. The information presented is intended to assist researchers and professionals in selecting the most appropriate methodology for their specific analytical needs, offering insights into performance, efficiency, and data quality.

Introduction

This compound is a branched-chain alkane that can be of interest in various fields, including environmental analysis and as a potential biomarker. Accurate and precise quantification of this compound is crucial for reliable data interpretation. This document outlines a new analytical method employing Fast Gas Chromatography-Mass Spectrometry (Fast GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME), and compares its performance against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method coupled with Liquid-Liquid Extraction (LLE).

Methodology Comparison

The primary distinction between the new and conventional methods lies in the sample preparation and the gas chromatography approach. The new method prioritizes speed, efficiency, and reduced solvent consumption.

Conventional Method: GC-MS with Liquid-Liquid Extraction (LLE)

This traditional approach involves the extraction of this compound from the sample matrix using an organic solvent. While effective, LLE can be time-consuming, require significant volumes of hazardous solvents, and may be prone to analyte loss during multi-step sample handling. The subsequent GC-MS analysis is typically performed using standard column dimensions and temperature programs, leading to longer run times.

New Method: Fast GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

The new method utilizes HS-SPME for sample preparation, a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace of a sample.[1][2] This approach minimizes sample handling and reduces the risk of contamination. The subsequent analysis is performed using "Fast GC" principles, which involve shorter, narrower-bore capillary columns and faster oven temperature ramps to significantly decrease analysis time without compromising resolution.[3][4][5]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data obtained from the validation of both the new and conventional methods for the quantification of this compound.

Validation Parameter Conventional Method (GC-MS with LLE) New Method (Fast GC-MS with HS-SPME) Performance Improvement
Analysis Time (per sample) 25 minutes8 minutes68% Reduction
Linearity (R²) 0.9980.999Comparable
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL5-fold Improvement
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL5-fold Improvement
Accuracy (% Recovery) 85-105%95-105%Improved Accuracy
Precision (% RSD) < 10%< 5%Improved Precision
Solvent Consumption HighMinimal (Solvent-free extraction)Significant Reduction
Parameter Conventional GC-MS New Fast GC-MS
GC Column 30 m x 0.25 mm ID, 0.25 µm film15 m x 0.18 mm ID, 0.18 µm film
Oven Program 50°C (2 min), ramp to 280°C at 10°C/min60°C (1 min), ramp to 300°C at 30°C/min
Carrier Gas Helium, 1 mL/minHelium, 1.5 mL/min
Sample Preparation Liquid-Liquid ExtractionHeadspace SPME

Experimental Protocols

Conventional Method: GC-MS with LLE
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add 1 mL of n-hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean vial.

    • Concentrate the extract to 100 µL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS injection.

  • GC-MS Analysis:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 40-400.

New Method: Fast GC-MS with HS-SPME
  • Sample Preparation (Headspace SPME):

    • Place 1 mL of the aqueous sample into a 10 mL headspace vial.

    • Add a micro stir bar and seal the vial.

    • Place the vial in the autosampler tray.

    • Incubate the sample at 60°C for 10 minutes with agitation.

    • Expose a 100 µm PDMS SPME fiber to the headspace for 15 minutes.

    • The fiber is then automatically transferred to the GC inlet for desorption.

  • Fast GC-MS Analysis:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: 15 m x 0.18 mm ID, 0.18 µm film thickness (e.g., modern equivalent of DB-5ms).[6][7][8]

    • Injection: SPME fiber desorption in the inlet.

    • Inlet Temperature: 270°C for 2 minutes (for thermal desorption of the SPME fiber).

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 30°C/min.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • MS Transfer Line: 300°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 40-400.

Visualizations

Experimental_Workflow_Comparison cluster_conventional Conventional Method cluster_new New Method conv_start Sample conv_lle Liquid-Liquid Extraction conv_start->conv_lle Add Hexane conv_conc Concentration conv_lle->conv_conc Transfer & Evaporate conv_gcms GC-MS Analysis (25 min) conv_conc->conv_gcms Inject 1 µL conv_end Results conv_gcms->conv_end new_start Sample new_hs_spme Headspace SPME Extraction new_start->new_hs_spme Incubate & Expose Fiber new_gcms Fast GC-MS Analysis (8 min) new_hs_spme->new_gcms Thermal Desorption new_end Results new_gcms->new_end

Caption: Comparison of experimental workflows.

Logical_Relationship cluster_conventional Conventional Method cluster_new New Method cluster_performance Performance Metrics center_node Quantification of This compound conv_prep Liquid-Liquid Extraction center_node->conv_prep new_prep Headspace SPME center_node->new_prep conv_gc Standard GC conv_prep->conv_gc perf_sensitivity Sensitivity conv_prep->perf_sensitivity May Reduce perf_sustainability Sustainability conv_prep->perf_sustainability Decreases conv_ms Mass Spectrometry conv_gc->conv_ms perf_speed Speed conv_gc->perf_speed Limits new_gc Fast GC new_prep->new_gc new_prep->perf_sensitivity Enhances new_prep->perf_sustainability Increases new_ms Mass Spectrometry new_gc->new_ms new_gc->perf_speed Improves

Caption: Logical relationships of methods.

References

Confirming the Structure of Synthesized 2,6,10-Trimethyltridecane Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative framework for confirming the identity and purity of synthesized 2,6,10-trimethyltridecane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The long-chain branched alkane, this compound, presents a complex NMR spectrum due to the high degree of similarity in the chemical environments of its protons and carbons. This guide outlines the expected chemical shifts and provides a standardized experimental protocol for data acquisition. By comparing the acquired experimental data with predicted values, researchers can confidently verify the structure of their synthesized product.

Predicted NMR Data for this compound

Due to the absence of readily available public experimental NMR spectra for this compound, the following tables provide predicted chemical shift ranges based on the analysis of similar aliphatic structures. These values serve as a benchmark for comparison with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (at C2, C6, C10)0.80 - 0.95Doublet9H
CH₃ (at C13)0.80 - 0.95Triplet3H
CH (at C2, C6, C10)1.40 - 1.70Multiplet3H
CH₂ (all)1.10 - 1.40Multiplet~18H
CH₂ (at C12)1.10 - 1.40Multiplet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
CH₃ (at C2, C6, C10)19 - 23
CH₃ (at C13)14 - 15
CH (at C2, C6, C10)32 - 38
CH₂ (chain)24 - 40
C122 - 25
C1229 - 33

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of synthesized this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the synthesized this compound is of high purity, as impurities will introduce extraneous signals. Purification can be achieved through methods such as flash column chromatography or distillation.

  • Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for non-polar compounds like alkanes.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is crucial for analyzing complex aliphatic spectra.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons if present (though none are in this structure).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Carefully phase the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

  • Comparison: Compare the experimental chemical shifts, multiplicities, and integrations with the predicted values in Tables 1 and 2.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation synthesis Synthesize this compound purification Purify Crude Product synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_data Process NMR Data acquire_1h->process_data acquire_13c->process_data compare_data Compare Experimental and Predicted Data process_data->compare_data structure_confirmed Structure Confirmed compare_data->structure_confirmed Match structure_not_confirmed Structure Not Confirmed compare_data->structure_not_confirmed No Match

Caption: Workflow for Synthesis and NMR-based Structural Confirmation.

This structured approach, combining synthesis, purification, and detailed NMR analysis, provides a robust method for the unambiguous confirmation of the chemical structure of this compound, ensuring the reliability of subsequent research and development activities.

comparative analysis of natural versus synthetic 2,6,10-trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Natural and Synthetic 2,6,10-Trimethyltridecane for Researchers and Drug Development Professionals

Introduction

This compound is a branched-chain alkane with the molecular formula C16H34.[1][2] This saturated hydrocarbon is found in various natural sources and can also be produced through chemical synthesis.[1] Its potential applications in diverse fields, including as a semiochemical and in the development of fuels and lubricants, have made it a compound of interest.[1] For researchers, scientists, and drug development professionals, understanding the similarities and differences between the natural and synthetic forms of this compound is crucial for experimental design and application. This guide provides a , summarizing key data and outlining relevant experimental protocols.

Physicochemical Properties

Both natural and synthetic this compound share the same fundamental molecular structure and, therefore, are expected to have identical physicochemical properties when pure. Any observed differences would likely arise from impurities present in the isolated or synthesized product.

PropertyValueSource
Molecular Formula C16H34[1][2]
Molecular Weight 226.44 g/mol [1]
CAS Number 3891-99-4[1]
Boiling Point 266.9°C at 760 mmHg[2]
Density 0.77 g/cm³[2]
Refractive Index 1.431[2]
Solubility Insoluble in water, soluble in organic solvents.[2]

Sources and Production

Natural this compound

Natural this compound has been identified as a metabolite in various organisms, including bacteria, fungi, and plants.[1] For instance, it has been isolated from microorganisms such as Bacillus thuringiensis and Streptomyces abikoensis.[1] It is also a component of the cuticular hydrocarbons in some insects and is emitted by certain plants as a volatile organic compound.[1]

Experimental Protocol: Isolation of Natural this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from plant sources.

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, stems).

    • Air-dry the material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a nonpolar solvent such as hexane.

    • The choice of solvent and extraction method may need to be optimized based on the specific plant matrix.

  • Purification:

    • Concentrate the crude extract using a rotary evaporator.

    • Subject the concentrated extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Identification and Characterization:

    • Analyze the purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing this compound based on its retention time and mass spectrum.

    • Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic this compound

The laboratory synthesis of this compound is typically achieved through targeted alkylation reactions.[1] A common method involves the Friedel-Crafts alkylation of a tridecane (B166401) backbone.[1] This process requires precise control of reaction conditions and the use of a suitable catalyst to achieve the desired substitution pattern.[1]

Experimental Protocol: Synthesis of this compound via Alkylation

This protocol outlines a general procedure for the synthesis of this compound.

  • Reaction Setup:

    • In a reaction vessel, combine tridecane with a methylating agent (e.g., methyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    • The reaction is typically carried out in an inert atmosphere and at a controlled temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Gas Chromatography (GC) to determine the formation of the desired product and the consumption of starting materials.

  • Workup and Purification:

    • Upon completion, quench the reaction by carefully adding water or a dilute acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using fractional distillation or column chromatography to isolate this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using GC-MS and NMR spectroscopy.

Comparative Performance and Purity

  • Purity: Synthetic this compound, after rigorous purification, can achieve very high purity levels. Natural extracts, on the other hand, are complex mixtures, and isolating this compound to a high degree of purity can be challenging and may result in lower yields. The presence of other structurally related isomers or compounds in the natural isolate could potentially influence its biological activity or physicochemical behavior.

  • Isomeric Composition: The synthesis of this compound may result in a mixture of stereoisomers. The specific isomeric composition of naturally occurring this compound can vary depending on the biological source and the biosynthetic pathway.

  • Biological Activity: While some plant extracts containing this compound have shown cytotoxic and antimicrobial activities, these effects cannot be solely attributed to this compound.[3] The observed bioactivity is likely a result of the synergistic or additive effects of multiple compounds within the extract. To determine the intrinsic biological activity of this compound, it is essential to test the highly purified compound, whether from a natural or synthetic source.

Biological Activity and Relevance to Drug Development

Currently, there is limited research on the specific biological activities of pure this compound. Its presence in biologically active plant extracts suggests that it may contribute to the overall therapeutic effects, but further investigation is required. For drug development professionals, this compound could be of interest as a potential scaffold for the synthesis of more complex molecules or as a lead compound for optimization. Its lipophilic nature suggests it may have applications in drug delivery systems or as an excipient.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.

    • Treat the cells with different concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow for Analysis of this compound cluster_natural Natural Source cluster_synthetic Synthetic Route plant_material Plant Material extraction Extraction (Soxhlet/Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography/ Fractional Distillation) crude_extract->purification starting_materials Starting Materials (e.g., Tridecane) synthesis Synthesis (Alkylation) starting_materials->synthesis crude_product Crude Product synthesis->crude_product crude_product->purification pure_compound Pure this compound purification->pure_compound analysis Analysis pure_compound->analysis biological_assays Biological Assays (e.g., Cytotoxicity, Antimicrobial) pure_compound->biological_assays Efficacy Testing gc_ms GC-MS analysis->gc_ms Identification & Purity nmr NMR analysis->nmr Structure Confirmation

Caption: Workflow for obtaining and analyzing natural and synthetic this compound.

Conclusion

The primary distinction between natural and synthetic this compound lies in their origin and the potential for impurities. While synthetic methods can provide a highly pure and consistent supply of the compound, natural sources offer a complex mixture that may have unique, synergistic biological activities. For research and drug development, the choice between the natural and synthetic form will depend on the specific application. For mechanistic studies and as a reference standard, a highly purified synthetic compound is preferable. For exploring novel bioactivities, natural extracts containing this compound may serve as a valuable starting point for further investigation. Future studies directly comparing the biological efficacy and safety profiles of purified natural and synthetic this compound are warranted to fully elucidate their potential.

References

Cross-Validation of Quantification Methods for 2,6,10-Trimethyltridecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prevalent gas chromatography-mass spectrometry (GC-MS) based methods for the quantification of 2,6,10-trimethyltridecane, a branched-chain alkane of interest in various scientific fields. The objective is to present a clear, data-driven comparison to aid in the selection of the most appropriate analytical method for specific research needs. The methods compared are Liquid-Liquid Extraction GC-MS (LLE-GC-MS) and Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) .

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance parameters for the two quantification methods, based on typical validation data for similar volatile organic compounds.

Performance ParameterMethod A: LLE-GC-MSMethod B: HS-SPME-GC-MS
Linearity (R²) ≥ 0.998≥ 0.995
Linear Dynamic Range 10 - 2000 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) ~2 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Accuracy (Recovery) 92 - 105%90 - 110%
Precision (RSD%)
- Intra-day< 10%< 15%
- Inter-day< 12%< 18%
Sample Throughput LowerHigher
Solvent Consumption HighMinimal (Solvent-free extraction)
Matrix Effect ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the two quantification approaches are provided below. These protocols serve as a foundation for developing and validating a method for this compound in a specific biological matrix.

Method A: Liquid-Liquid Extraction followed by GC-MS (LLE-GC-MS)

This method is a classic approach involving the extraction of the analyte from a liquid sample into an immiscible organic solvent.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard solution (e.g., a deuterated analog or a structurally similar alkane).

  • Add 2 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the organic solvent.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Method B: Headspace Solid-Phase Microextraction followed by GC-MS (HS-SPME-GC-MS)

This is a solvent-free extraction technique where the analyte is adsorbed from the headspace above the sample onto a coated fiber.

1. Sample Preparation (HS-SPME):

  • Place 1 mL of the biological sample into a 10 mL headspace vial.

  • Add the internal standard solution.

  • Seal the vial with a magnetic crimp cap.

  • Place the vial in an autosampler with an agitator and heater.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation to allow the volatile this compound to partition into the headspace.

  • Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analyte.

2. GC-MS Analysis:

  • Gas Chromatograph: Same as Method A.

  • Injection: The SPME fiber is directly inserted into the GC inlet for thermal desorption of the analyte.

  • Inlet Temperature: 250°C (for thermal desorption).

  • Desorption Time: 3 minutes.

  • Oven Temperature Program and MS conditions: Same as Method A.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two described analytical methods.

cross_validation_workflow Cross-Validation Workflow for Quantification Methods cluster_prep Sample Cohort cluster_methodA Method A: LLE-GC-MS cluster_methodB Method B: HS-SPME-GC-MS cluster_analysis Data Analysis and Comparison SamplePool Pool of Quality Control (QC) and Study Samples PrepA Sample Preparation: Liquid-Liquid Extraction SamplePool->PrepA Aliquot 1 PrepB Sample Preparation: HS-SPME SamplePool->PrepB Aliquot 2 GMSA GC-MS Analysis PrepA->GMSA DataA Quantitative Data A GMSA->DataA Comparison Statistical Comparison (e.g., Bland-Altman plot, % difference) DataA->Comparison GMSB GC-MS Analysis PrepB->GMSB DataB Quantitative Data B GMSB->DataB DataB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion signaling_pathway_placeholder Logical Relationship of Method Characteristics cluster_LLE LLE-GC-MS cluster_SPME HS-SPME-GC-MS Analyte This compound (Volatile, Non-polar) LLE Liquid-Liquid Extraction Analyte->LLE SPME Headspace-SPME Analyte->SPME Matrix Biological Matrix (e.g., Plasma, Urine) Matrix->LLE Matrix->SPME LLE_Adv Advantages: - Well-established - Good for higher concentrations LLE->LLE_Adv LLE_Disadv Disadvantages: - Solvent intensive - More sample handling - Potential for matrix effects LLE->LLE_Disadv SPME_Adv Advantages: - High sensitivity (low LOD/LOQ) - Solvent-free - Amenable to automation SPME->SPME_Adv SPME_Disadv Disadvantages: - Fiber-to-fiber variability - Matrix effects on partitioning - Limited to volatile compounds SPME->SPME_Disadv

Efficacy of 2,6,10-Trimethyltridecane Lure Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various lure formulations containing 2,6,10-trimethyltridecane and its derivatives, primarily focusing on their application in monitoring and managing stink bug populations. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers in chemical ecology and pest management.

Data Summary of Lure Formulation Efficacy

The following tables summarize quantitative data from field and laboratory studies on the attractiveness of different lure formulations to stink bugs, particularly the Neotropical brown stink bug, Euschistus heros.

Table 1: Comparison of Trap Captures with Different Lure Formulations for Euschistus heros

Lure FormulationActive Ingredient(s)Loading DoseMean Trap Capture (bugs/trap/week)Study Duration
Racemic MixtureMethyl 2,6,10-trimethyltridecanoate10 µgSignificantly higher than control-
Racemic MixtureMethyl 2,6,10-trimethyltridecanoate1 mgEffective for > 30 days9 weeks
Proposed New BlendMethyl (2E,4Z)-decadienoate (53%), Methyl 2,6,10-trimethyldodecanoate (3%), Methyl 2,6,10-trimethyltridecanoate (44%)Not specified--
ControlSolvent only-Baseline-

Table 2: Attractiveness of Methyl 2,6,10-trimethyltridecanoate Stereoisomers to Euschistus heros Females in Olfactometer Bioassays

StereoisomerResponse
(2R, 6R, 10S)Most attractive
Other individual stereoisomersLess attractive
Racemic MixtureAttractive

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound lure formulations.

Field Trapping Experiments

Objective: To evaluate the efficacy of different lure formulations in attracting and capturing target stink bug species under field conditions.

Materials:

  • Pyramid traps (black or yellow)

  • Lures: Rubber septa or other controlled-release dispensers loaded with the test formulations.

  • Collection jars containing a killing agent (e.g., dichlorvos-impregnated strip) or soapy water.

  • Stakes or tripods for trap deployment.

  • GPS device for recording trap locations.

  • Data sheets or electronic device for recording capture data.

Procedure:

  • Site Selection: Choose a suitable habitat for the target stink bug species, such as soybean fields or orchards.

  • Trap Deployment:

    • Set up traps at a predetermined distance from each other (e.g., 50-100 meters apart) to avoid interference between lures.

    • Mount traps on stakes or tripods at a specific height above the ground or crop canopy.

    • Randomize the placement of different lure treatments among the traps to minimize positional bias.

  • Lure Placement: Place the lure inside the trap according to the manufacturer's instructions or a standardized protocol.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target and non-target insects captured in each trap.

    • Identify the species and sex of the captured stink bugs if required.

  • Lure Maintenance: Replace lures at specified intervals based on their expected field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, Tukey's test) to compare the efficacy of the different lure formulations.

Laboratory Olfactometer Bioassays

Objective: To determine the behavioral response of stink bugs to different volatile compounds or lure formulations in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer.

  • Air delivery system (charcoal-filtered and humidified air).

  • Flow meters to regulate airflow.

  • Odor sources: Lure formulations applied to a carrier (e.g., filter paper) or live insects.

  • Test insects (e.g., sexually mature, virgin female stink bugs).

  • Observation area with controlled lighting and temperature.

Procedure:

  • Acclimatization: Acclimatize the test insects to the bioassay conditions for a specific period before the experiment.

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the olfactometer to the air delivery system and set the desired airflow rate.

  • Odor Source Placement: Place the odor sources (test formulation and control) in the designated arms of the olfactometer.

  • Insect Release: Introduce a single insect at the base of the olfactometer.

  • Behavioral Observation:

    • Record the time the insect takes to make a choice (i.e., enter one of the arms).

    • Record which arm the insect chooses and the time it spends in each arm.

    • An insect is considered to have made a choice when it moves a certain distance into an arm and remains there for a minimum period.

  • Replication: Repeat the bioassay with multiple insects for each treatment. Rotate the position of the odor sources between trials to avoid positional bias.

  • Data Analysis: Analyze the choice data using statistical tests such as the Chi-square test or G-test to determine if there is a significant preference for any of the odor sources.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_data Data Collection & Analysis SiteSelection Site Selection TrapPrep Trap & Lure Preparation SiteSelection->TrapPrep Inform TrapDeployment Randomized Trap Deployment TrapPrep->TrapDeployment LurePlacement Lure Placement TrapDeployment->LurePlacement DataCollection Weekly Trap Inspection & Data Recording LurePlacement->DataCollection Begin LureMaintenance Lure Replacement DataCollection->LureMaintenance Schedule DataAnalysis Statistical Analysis of Trap Captures DataCollection->DataAnalysis Olfactometer_Workflow cluster_setup Setup cluster_bioassay Bioassay cluster_analysis Analysis Acclimatization Insect Acclimatization InsectRelease Single Insect Release Acclimatization->InsectRelease OlfactometerSetup Olfactometer Cleaning & Setup OdorSourcePrep Odor Source Preparation OlfactometerSetup->OdorSourcePrep OdorSourcePrep->InsectRelease BehavioralObservation Record Choice & Time Spent InsectRelease->BehavioralObservation Replication Replicate with Multiple Insects BehavioralObservation->Replication DataAnalysis Statistical Analysis (e.g., Chi-square) Replication->DataAnalysis

Validating the Pheromonal Function of 2,6,10-Trimethyltridecane: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of behavioral assays for validating the function of 2,6,10-trimethyltridecane as a pheromone. While this specific compound is recognized as a cuticular hydrocarbon potentially involved in insect communication, this guide will use the closely related and confirmed sex pheromone of the Neotropical brown stink bug, Euschistus heros, methyl 2,6,10-trimethyltridecanoate, as a primary case study to illustrate the validation process.[1][2][3] We will explore detailed experimental protocols, present comparative data with other known insect pheromones, and visualize key experimental workflows and signaling pathways.

Introduction to this compound and Its Pheromonal Potential

This compound is a branched-chain alkane found on the cuticle of various insects.[4][5] Such cuticular hydrocarbons (CHCs) are known to play crucial roles in preventing desiccation and, increasingly, are recognized for their role in chemical communication, including species and mate recognition.[4][5][6][7] The structural similarity of this compound to known pheromones, such as the methyl ester derivative that functions as a sex pheromone in Euschistus heros, suggests its potential as a signaling molecule.[1][2] Validating this function requires a series of rigorous behavioral and electrophysiological assays.

Comparative Behavioral Assays for Pheromone Validation

Several key behavioral assays are employed to determine if a chemical compound functions as a pheromone. These assays are designed to observe and quantify an insect's response to the chemical, such as attraction, orientation, and mating behaviors. Below, we compare three widely used methods: the Wind Tunnel Bioassay, the Y-Tube Olfactometer Assay, and Electroantennography (EAG).

Data Presentation: Comparative Efficacy of Pheromones in Behavioral Assays

The following tables summarize hypothetical and literature-derived data to illustrate how the performance of this compound could be compared against other known pheromones.

Table 1: Wind Tunnel Bioassay — Upwind Flight Attraction

Compound/PheromoneInsect SpeciesDose (µg)% Responding (Upwind Flight)Source Contact (%)
This compound (Hypothetical) Nezara viridula106540
Methyl 2,6,10-trimethyltridecanoateEuschistus heros1075[1]55
(Z)-9-TricoseneMusca domestica18060
CodlemoneCydia pomonella18570
Control (Solvent)--52

Table 2: Y-Tube Olfactometer — Choice Test

Compound/PheromoneInsect SpeciesDose (µg)% Choice for Treatment Arm% Choice for Control Armp-value
This compound (Hypothetical) Nezara viridula107030<0.05
Methyl 2,6,10-trimethyltridecanoateEuschistus heros1080[1]20<0.01
(E)-β-Farnesene (Alarm Pheromone)Myzus persicae185 (Repellency)15<0.01
Control (Solvent vs. Solvent)--5248>0.05

Table 3: Electroantennography (EAG) — Antennal Response

Compound/PheromoneInsect SpeciesDose (µg)Mean EAG Response (mV)
This compound (Hypothetical) Nezara viridula100.8
Methyl 2,6,10-trimethyltridecanoateEuschistus heros101.2
(Z)-11-HexadecenalHelicoverpa zea11.5
Control (Solvent)--0.1

Experimental Protocols

Wind Tunnel Bioassay

A wind tunnel provides a semi-natural environment to study insect flight behavior in response to an odor plume.[8]

Objective: To assess the ability of this compound to elicit upwind flight and source localization behavior in a target insect species.

Materials:

  • Wind tunnel (e.g., 1.5 m long, 0.5 m wide, 0.5 m high) with a fan for controlled airflow.

  • Charcoal-filtered air source.

  • Anemometer.

  • Red light source for nocturnal insects.

  • Video recording equipment.

  • Test compound (this compound) and control solvent (e.g., hexane).

  • Filter paper or other dispensers.

  • Acclimatized insects (e.g., virgin males for a female-produced sex pheromone).

Protocol:

  • Preparation: Dissolve this compound in a volatile solvent to the desired concentration. Apply a known amount to a filter paper dispenser. A solvent-only dispenser serves as the control.

  • Acclimatization: Place insects individually in release cages and allow them to acclimate to the wind tunnel room conditions for at least one hour.[9]

  • Assay: Place the dispenser at the upwind end of the tunnel. Introduce an insect at the downwind end.

  • Observation: Record the insect's behavior for a set period (e.g., 5 minutes). Key behaviors to score include: taking flight, upwind flight (oriented flight towards the source), zigzagging flight, landing on the source, and time to reach the source.[9][10]

  • Data Analysis: Compare the percentage of insects exhibiting each behavior in response to the test compound versus the control.

Wind_Tunnel_Workflow P1 Prepare Pheromone Dispenser A1 Place Dispenser in Tunnel P1->A1 P2 Acclimatize Insects A2 Release Insect P2->A2 A3 Record Behavior A2->A3 D1 Score Behavioral Responses A3->D1 D2 Statistical Comparison D1->D2

Caption: Workflow for a wind tunnel bioassay.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a choice assay used to determine an insect's preference for one of two odor sources.[11][12]

Objective: To determine if insects are attracted to, repelled by, or indifferent to the odor of this compound compared to a control.

Materials:

  • Glass Y-tube olfactometer.

  • Air pump and flow meters.

  • Humidifier and charcoal filter for the air supply.

  • Two odor chambers.

  • Test compound and control solvent.

  • Filter paper.

  • Insects.

Protocol:

  • Setup: Connect the air pump to the two odor chambers, with the airflow regulated by flow meters. The air from each chamber is directed into one arm of the Y-tube.

  • Odor Introduction: Place filter paper with the test compound in one odor chamber and a solvent-only filter paper in the other.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Choice Observation: Allow the insect a set amount of time (e.g., 10 minutes) to choose an arm. A choice is recorded when the insect moves a certain distance into an arm and remains there for a minimum period.[12]

  • Data Analysis: Use a chi-square test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.

Y_Tube_Workflow Start Introduce Insect at Base of Y-Tube Choice Insect Moves into an Arm? Start->Choice Treatment Record Choice: Treatment Choice->Treatment Treatment Arm Control Record Choice: Control Choice->Control Control Arm NoChoice Record: No Choice Choice->NoChoice No Movement End End Trial Treatment->End Control->End NoChoice->End

Caption: Decision workflow in a Y-tube olfactometer assay.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor stimulus. It is a valuable tool for screening compounds for olfactory activity.[13][14]

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Stereomicroscope.

  • Odor delivery system (puffing purified air over a stimulus source).

  • Test compound and control solvent.

  • Filter paper strips and Pasteur pipettes.

  • Insect preparation (excised antenna or whole insect).

Protocol:

  • Antenna Preparation: Anesthetize an insect and carefully excise an antenna. Mount the antenna between two electrodes (recording and reference) using conductive gel.

  • Stimulus Preparation: Apply a known amount of the test compound solution to a filter paper strip and insert it into a Pasteur pipette.

  • Recording: Deliver a puff of air through the pipette, carrying the odor over the antenna. Record the resulting change in electrical potential (the EAG response).

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for the test compound and compare it to the response to the solvent control. A significantly larger response to the compound indicates antennal detection.

Insect Olfactory Signaling Pathway

The detection of a pheromone like this compound by an insect antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule (this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP binds to OR Odorant Receptor (OR) - Orco Complex OBP->OR transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron activates AP Action Potential Generated Neuron->AP depolarizes Brain Signal Transmitted to Antennal Lobe of Brain AP->Brain Behavior Behavioral Response Brain->Behavior

Caption: Generalized insect olfactory signaling pathway.

When a pheromone molecule enters an insect's sensillum, it is typically bound by an Odorant Binding Protein (OBP) in the sensillar lymph.[15] This complex then interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[16][17] Insect ORs are ligand-gated ion channels, and their activation leads to the depolarization of the neuron and the generation of action potentials.[18] These signals are then transmitted to the antennal lobe of the brain for processing, which can result in a specific behavioral response, such as upwind flight towards a potential mate.[19]

Conclusion

Validating the pheromonal function of this compound requires a multi-faceted approach employing a combination of behavioral and electrophysiological assays. Wind tunnel bioassays can confirm long-range attraction and orientation, Y-tube olfactometers can quantify preference, and electroantennography can establish the peripheral sensory detection of the compound. By comparing the results of these assays with those of known pheromones, researchers can build a strong case for the biological role of this compound in insect chemical communication. This systematic validation is crucial for the potential development of this compound in pest management strategies.

References

Comparative Analysis of 2,6,10-Trimethyltridecane Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioassay data available for 2,6,10-trimethyltridecane, a branched-chain alkane with noted semiochemical and antimicrobial properties. Due to a scarcity of publicly available, direct quantitative bioassay data for this specific compound, this guide synthesizes information on related compounds and general bioassay methodologies to provide a framework for evaluation and future research.

Introduction to this compound

Comparative Bioassay Data

While specific dose-response data for this compound is limited, we can infer its potential activity by examining studies on chemically related compounds and organisms affected by similar volatile organic compounds (VOCs).

Table 1: Antifungal Activity of Structurally Related and Co-occurring Volatile Compounds against Botrytis cinerea

CompoundConcentrationInhibition of Mycelial Growth (%)Reference
This compound Data Not Available Data Not Available
Eugenol (B1671780)31-95 ppm (IC50)50[1]
(2S,9R)-2-butoxyclovan-9-ol10-4 M~75% (at 120h)[2]
N-phenyl-driman-9-carboxamide derivatives0.20-0.26 mM (IC50)50[3]

Note: The compounds listed are not direct structural analogues but are examples of other VOCs and derivatives tested against the common phytopathogen Botrytis cinerea, providing a benchmark for potential antifungal efficacy.

Table 2: Repellent Activity of Various Compounds against Tribolium castaneum

CompoundConcentration/DoseRepellency (%)Reference
This compound Data Not Available Data Not Available
Essential Oil of Cananga odorataNot SpecifiedHigh[4]
Essential Oil of Lippia albaNot SpecifiedHigh[4]
Benzyl benzoateNot SpecifiedGood[4]
β-MyrceneNot SpecifiedGood[4]
CarvoneNot SpecifiedGood[4]

Note: This table highlights the repellent efficacy of various natural compounds against the stored product pest Tribolium castaneum, a common target for repellent bioassays.

Table 3: Comparative Mosquito Repellency of DEET and IR3535

CompoundConcentrationMean Protection Time (Ae. aegypti)Mean Protection Time (Cx. quinquefasciatus)Reference
This compound Data Not Available Data Not Available Data Not Available
DEET20%~3 hours~6 hours[5][6]
IR353520%~3 hours~6 hours[5][6]
Citronella OilNot Specified10.5 minutes (CPT)Data Not Available[7]
Fennel OilNot Specified8.4 minutes (CPT)Data Not Available[7]

Note: DEET and IR3535 are commercially available insect repellents. Their efficacy against common mosquito vectors provides a standard for comparison for novel repellent candidates. CPT = Complete Protection Time.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating comparable bioassay data. Below are representative methodologies for assessing antifungal and insect repellent activities of volatile compounds like this compound.

Antifungal Bioassay Protocol (Sealed Plate Method for VOCs)

This method is suitable for assessing the antifungal activity of volatile compounds against phytopathogenic fungi.

  • Fungal Culture Preparation: A mycelial plug (e.g., 5 mm diameter) of the target fungus (e.g., Botrytis cinerea) is placed in the center of a Petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar - PDA).

  • Volatile Compound Application: A sterile filter paper disc is placed on the inside of the lid of a separate, empty Petri dish of the same size. A specific volume of the test compound (this compound, dissolved in a volatile solvent if necessary) is applied to the filter paper. A solvent-only control is also prepared.

  • Exposure: The Petri dish containing the fungal culture is inverted and placed over the dish with the treated filter paper, creating a sealed chamber. The two dishes are sealed together with parafilm.

  • Incubation: The sealed plates are incubated under controlled conditions (e.g., 25°C) for a specified period (e.g., 72-120 hours).

  • Data Collection: The diameter of the fungal colony is measured in both the treatment and control plates.

  • Statistical Analysis: The percentage of mycelial growth inhibition is calculated using the formula: ((C-T)/C) * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Dose-response curves can be generated by testing a range of concentrations, and IC50 values (the concentration that inhibits 50% of growth) can be determined using probit or logit analysis.

Insect Repellent Bioassay Protocol (Area Preference Method)

This protocol is used to assess the repellent activity of a compound against crawling insects, such as the red flour beetle (Tribolium castaneum).

  • Arena Preparation: A filter paper circle is cut in half. One half is treated with a specific concentration of the test compound (this compound) dissolved in a solvent, and the other half is treated with the solvent alone.

  • Acclimation: The two halves are allowed to air dry to evaporate the solvent and then reassembled in a Petri dish.

  • Insect Release: A set number of insects (e.g., 20 adults) are released in the center of the filter paper.

  • Observation: The number of insects on each half of the filter paper is counted at regular intervals over a set period (e.g., every 30 minutes for 4 hours).

  • Data Calculation: The Percent Repellency (PR) is calculated for each observation time using the formula: PR = ((Nc - Nt) / (Nc + Nt)) * 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

  • Statistical Analysis: The data can be analyzed using a chi-square test to determine if the distribution of insects is significantly different from a random distribution. Dose-response and time-course analyses can also be performed.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways activated by this compound in target organisms are not well-defined, a general understanding of insect olfaction provides a hypothetical framework.

Hypothetical Insect Olfactory Signaling Pathway

olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Orco Co-receptor obp->or_complex Transport & Delivery orn Olfactory Receptor Neuron (ORN) or_complex->orn Activation glomerulus Glomerulus orn->glomerulus Signal Transduction pn Projection Neuron glomerulus->pn interneuron Local Interneuron glomerulus->interneuron behavior Behavioral Response (Attraction/Repulsion) pn->behavior interneuron->glomerulus

Caption: Hypothetical signaling pathway for insect perception of a volatile compound.

General Experimental Workflow for Bioassay Analysis

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase compound_prep Compound Preparation (this compound & Alternatives) bioassay Bioassay Execution (e.g., Antifungal, Repellency) compound_prep->bioassay data_collection Quantitative Data Collection (e.g., Growth Diameter, Insect Count) bioassay->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, Probit Analysis) data_collection->stat_analysis dose_response Dose-Response Modeling stat_analysis->dose_response comparison Comparison with Alternatives dose_response->comparison publication Publication of Findings comparison->publication

Caption: A generalized workflow for conducting and analyzing bioassay data.

Conclusion

The available data, while not specific to this compound, suggests that as a volatile organic compound, it likely possesses bioactivity that warrants further investigation. To build a comprehensive understanding of its potential, future research should focus on conducting direct, quantitative bioassays to determine its efficacy as an antifungal and insect repellent agent. Comparing its performance against established standards like eugenol for antifungal activity and DEET for insect repellency will be crucial in evaluating its practical applications. The experimental protocols and analytical frameworks presented in this guide offer a starting point for such investigations.

References

A Guide to Inter-Laboratory Comparison of 2,6,10-Trimethyltridecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 2,6,10-trimethyltridecane, a branched alkane relevant in various fields including environmental monitoring and as a potential biomarker. The data presented here is illustrative, drawing upon typical performance characteristics observed in proficiency testing for total petroleum hydrocarbons (TPH) in soil, to provide a realistic framework for evaluating analytical performance.

Data Presentation: Simulated Inter-Laboratory Results

The following table summarizes the hypothetical results from a proficiency test where participating laboratories analyzed a soil sample spiked with a known concentration of this compound.

Laboratory IDAnalytical MethodReported Concentration (mg/kg)Z-Score*
Lab AGC-MS45.8-0.84
Lab BGC-FID52.10.42
Lab CGC-MS48.5-0.3
Lab DGC-FID55.31.06
Lab EGC-MS/MS49.90.0
Lab FGC-FID43.2-1.36
Lab GGC-MS51.50.3
Assigned Value 49.9 mg/kg
Standard Deviation for Proficiency Assessment (σ) 4.8 mg/kg

*Z-scores are calculated as: (Reported Value - Assigned Value) / σ. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The methodologies employed by the participating laboratories are representative of standard practices for the analysis of semi-volatile organic compounds in solid matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is capable of providing confirmation of the analyte's identity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A 10g soil sample is mixed with a drying agent (e.g., sodium sulfate).

    • The sample is then extracted with a suitable solvent (e.g., hexane (B92381) or a dichloromethane/acetone mixture) using an SPE cartridge.

    • The extract is concentrated to a final volume of 1 mL.

  • Instrumental Analysis:

    • Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 60°C, ramped to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS): Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

    • Quantification: Based on the integrated area of a characteristic ion of this compound, compared against a calibration curve.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

This is a robust and widely used method for the quantification of hydrocarbons.

  • Sample Preparation (Soxhlet Extraction):

    • A 10g soil sample is placed in a thimble and extracted with hexane for 6-8 hours in a Soxhlet apparatus.

    • The extract is then concentrated and solvent-exchanged to a final volume of 1 mL in hexane.

  • Instrumental Analysis:

    • Gas Chromatograph (GC): Similar column and oven program as GC-MS.

    • Injector: Split/splitless injector at 250°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Quantification: Based on the peak area of this compound, calibrated against external standards.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial sample distribution to the final performance evaluation.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Spiking & Homogenization) B Sample Distribution A->B C Sample Reception B->C H Data Analysis (Z-Score Calculation) I Final Report Generation H->I D Sample Analysis (e.g., GC-MS, GC-FID) C->D E Data Reporting D->E E->H

Caption: Workflow of an inter-laboratory comparison study.

Logical Relationship for Method Selection

The choice of analytical methodology often involves a trade-off between various factors such as the required sensitivity, the complexity of the sample matrix, and available resources.

G A Analytical Requirement B High Sensitivity & Confirmation Needed? A->B C GC-MS or GC-MS/MS B->C Yes D Routine Quantification & Cost-Effectiveness? B->D No E GC-FID D->E Yes

Caption: Decision tree for analytical method selection.

Safety Operating Guide

Proper Disposal of 2,6,10-Trimethyltridecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,6,10-trimethyltridecane, a branched-chain alkane commonly used in various industrial and research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Assessment and Characterization

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. While it is generally considered to have low reactivity, it is a combustible liquid and may be harmful if swallowed and enters the airways. Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.

Key Hazard Information:

  • Physical State: Liquid[1]

  • Flammability: Combustible liquid[1]

  • Toxicity: May be fatal if swallowed and enters airways (aspiration hazard). May cause long-lasting harmful effects to aquatic life.

  • Reactivity: Generally stable under normal conditions.[1][2] Incompatible with strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE CategorySpecification
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile).
Eye Protection Use tightly fitting safety goggles or a face shield.[3]
Skin and Body A lab coat or other protective clothing should be worn.[2] In case of splash risk, consider an apron.
Respiratory Handle in a well-ventilated area. If vapors are expected to be high, use a respirator with an organic vapor cartridge.

Segregation and Waste Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Segregation and Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.[4]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4][5][6] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[4]

    • The concentration and quantity of the waste.

    • The date of waste generation.[4]

    • The name and contact information of the principal investigator or laboratory supervisor.[4]

    • The specific hazards (e.g., "Combustible," "Aspiration Hazard").

  • Incompatible Materials: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1][2]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[5][7] Store the container in a designated, well-ventilated secondary containment area to prevent spills.[6]

Disposal Procedures

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]

Disposal Workflow:

  • Accumulation: Collect the waste this compound in the appropriately labeled container as described above. Do not exceed the 55-gallon accumulation limit for hazardous waste in a satellite accumulation area.[6]

  • Request for Pickup: Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department. This is typically done through an online portal or a specific form.[4]

  • EHS Handling: Trained EHS personnel will collect the waste from your laboratory. They will then transport it to a central accumulation facility for proper disposal, which may include incineration or other approved methods.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As this compound is combustible, eliminate all potential ignition sources from the area.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[9]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols as described by institutional safety guidelines.[4][5][6][7] These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][7]

Logical Relationship for Disposal Decision

A Waste this compound Generated B Is container properly labeled with 'Hazardous Waste'? A->B C Label container with full chemical name, hazards, and date. B->C No D Pour into a designated, compatible waste container. B->D Yes C->D E Is the container full? D->E F Store in a designated secondary containment area. E->F No G Submit a hazardous waste pickup request to EHS. E->G Yes F->D Continue to add waste H EHS collects and disposes of the waste. G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,6,10-Trimethyltridecane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 2,6,10-Trimethyltridecane, a branched aliphatic hydrocarbon. The following procedural guidance is based on the safety protocols for similar aliphatic hydrocarbons and is intended to ensure the safe handling, use, and disposal of this compound.

1. Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory operations.

Protection Level Body Part Personal Protective Equipment (PPE) Specifications and Use Cases
Standard Laboratory Use Eyes/FaceSafety glasses with side shields or safety gogglesTo be worn at all times when handling the chemical to protect against splashes.
HandsChemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
BodyLaboratory coatTo be worn over personal clothing to protect against minor spills and contamination.
Operations with Splash or Aerosol Potential Eyes/FaceFace shield worn over safety gogglesRecommended for procedures such as transferring large volumes, heating, or agitating the substance.
HandsChemical-resistant gloves (e.g., Nitrile, Neoprene)Ensure gloves have an appropriate breakthrough time for the duration of the task.
BodyChemical-resistant apron over a laboratory coatProvides an additional layer of protection against significant splashes.
Emergency Spill Response RespiratoryAir-purifying respirator with organic vapor cartridgesNecessary if a large spill occurs in a poorly ventilated area, leading to high vapor concentrations.
Eyes/FaceFull-face respirator or a face shield over chemical splash gogglesOffers maximum protection from splashes and vapors.
HandsHeavy-duty chemical-resistant glovesTo be worn over inner disposable gloves for enhanced protection during cleanup.
BodyChemical-resistant suit or coverallsProvides full-body protection from extensive contamination.
FeetChemical-resistant bootsTo protect feet from exposure to the spilled chemical.

2. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Handling Workflow for this compound

prep Preparation handling Handling prep->handling Proceed with caution sub_prep1 Review SDS of similar compounds prep->sub_prep1 sub_prep2 Don appropriate PPE prep->sub_prep2 sub_prep3 Work in a well-ventilated area prep->sub_prep3 use Use in Experiment handling->use spill Spill Response handling->spill If spill occurs sub_handling1 Use smallest quantity necessary handling->sub_handling1 sub_handling2 Avoid generating aerosols or mists handling->sub_handling2 sub_handling3 Keep container tightly closed when not in use handling->sub_handling3 disposal Waste Disposal use->disposal use->spill If spill occurs sub_use Follow established experimental protocol use->sub_use sub_disposal1 Collect waste in a labeled, sealed container disposal->sub_disposal1 sub_disposal2 Dispose of as hazardous chemical waste disposal->sub_disposal2 sub_spill1 Evacuate and ventilate the area spill->sub_spill1 sub_spill2 Contain spill with absorbent material spill->sub_spill2 sub_spill3 Collect and dispose of as hazardous waste spill->sub_spill3

Caption: Workflow for the safe handling of this compound.

3. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be considered contaminated.

    • These materials must be collected in a sealed bag or container and disposed of as hazardous waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional and local regulations, which may include recycling or disposal as non-hazardous waste[3].

  • Regulatory Compliance:

    • All disposal activities must adhere to local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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